NAC exerts its cytoprotective effects through a complex array of mechanisms that can be categorized as glutathione-dependent and glutathione-independent. The table below synthesizes these pathways and their biological consequences.
| Mechanism Category | Specific Pathway / Action | Biological Outcome / Significance | Key Supporting Evidence |
|---|---|---|---|
| Glutathione (GSH)-Dependent | Precursor for L-cysteine, the rate-limiting substrate for de novo GSH synthesis [1] [2] [3]. | Replenishes the primary cellular antioxidant, crucial for detoxification and maintaining redox homeostasis [1] [4]. | Increased tissue GSH content; protection from paracetamol intoxication [1]. |
| Direct Scavenging | Reacts with and neutralizes Reactive Oxygen Species (ROS) like hydroxyl radical (•OH) and H₂O₂ [1] [2] [5]. | Provides immediate, GSH-independent defense against oxidative insult [6]. | Reduced ROS levels in H9c2 cardiomyocytes and murine oligodendrocytes under H₂O₂-induced stress [5] [7]. |
| Gene Expression & Signaling Modulation | Activation of the Nrf2-ARE pathway; induction of cytoprotective enzymes like heme oxygenase-1 (HO-1) [3] [7]. | Enhances long-term antioxidant capacity and anti-inflammatory response [7]. | Abolishment of NAC's cytoprotective effect in oligodendrocytes upon HO-1 inhibition [7]. |
| Neurotransmitter System Modulation | Modulation of the cystine-glutamate antiporter (xCT), regulating extracellular glutamate [3]. | Mitigates excitotoxicity; implicated in psychiatric and addiction disorders [3]. | Preclinical models of addiction and neurological disorders [3]. |
| Mitochondrial Protection | Attenuation of ROS-induced mitochondrial damage; regulation of OPA1-mediated mitochondrial quality control [5]. | Preserves mitochondrial membrane potential, reduces apoptosis, and maintains cellular energy (ATP) production [5]. | Improved cell viability and reduced apoptosis in H9c2 cells via the ROS/OPA1 axis [5]. |
The interplay of these mechanisms is complex. The diagram below outlines the core pathways through which NAC protects cells from oxidative stress.
Core pathways of NAC cytoprotection, showing direct and indirect mechanisms that converge on cell survival.
Understanding NAC's pharmacokinetics (PK) is critical for interpreting experimental results and designing clinical trials. Its PK is complex due to extensive metabolism.
| Parameter | Details | Notes & Variability |
|---|---|---|
| Administration Routes | Oral, Intravenous (IV), Inhalation [2] [4] | IV bypasses first-pass metabolism for rapid delivery [2]. |
| Oral Bioavailability | Low (4-10% for free NAC) [2] [8] | Justifies the use of high oral doses in clinical studies. |
| Time to Cmax (Oral) | 1-2 hours [2] | |
| Plasma Half-Life | ~6.25 hours (Oral), ~5.58 hours (IV) [2] | Half-life significantly prolonged in renal/liver impairment [2]. |
| Metabolism | Extensive hepatic first-pass metabolism; converted to various metabolites (e.g., cysteine, glutathione, inorganic sulfate) [2]. | Only a tiny amount of intact NAC reaches systemic circulation [2]. |
| BBB Permeability | Limited for NAC itself [1] | NACA (N-acetylcysteine amide), a derivative, shows improved BBB penetration [1]. |
A significant challenge in NAC research is its low bioavailability and limited ability to cross the blood-brain barrier. To overcome this, research focuses on more lipophilic derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), which demonstrate improved tissue and brain penetration in preclinical models [1] [4].
The following is a synthesis of key methodological details from recent studies investigating NAC's cytoprotective effects.
1. In Vitro Model of Oxidative Stress in Cardiomyocytes [5] This protocol is used to study NAC's role in mitochondrial quality control.
2. In Vitro Model of Chemically-Induced Renal Injury [6] This model elucidates NAC's protection against nephrotoxicity.
3. In Vitro Model of Oligodendrocyte Protection [7] This protocol investigates NAC's effects on neural cells critical for myelination.
NAC has a well-established and favorable safety profile [2] [8].
The primary focus for future therapeutic development lies in creating improved analogues to overcome the pharmacokinetic limitations of native NAC. N-acetylcysteine amide (NACA) is a leading candidate, showing superior blood-brain barrier permeability and efficacy in preclinical neurological models [1] [4]. Research continues to fully elucidate emerging mechanisms, such as NAC's role in hydrogen sulfide (H₂S) and sulfane sulfur signaling, which represent a frontier beyond its classic antioxidant functions [9].
| Mechanism of Action | Biological Function in N-Acetyl-L-cysteine (NAC) | Expected Activity in N-Acetyl-D-cysteine |
|---|---|---|
| Precursor for Glutathione (GSH) | Serves as a rate-limiting precursor for synthesis of glutathione, a major intracellular antioxidant [1] [2]. | Inactive; enzymatic synthesis of GSH is stereospecific for L-cysteine. |
| Direct Antioxidant | Scavenges reactive oxygen species (ROS) directly via its free thiol (-SH) group [2] [3]. | Likely inactive; the thiol group's reactivity may be sterically hindered or not recognized by biological systems. |
| Modulation of Neurotransmission | Modulates glutamatergic signaling via the cystine-glutamate antiporter (system xc-) [1]. | Inactive; membrane transport systems are highly stereoselective for L-amino acids. |
| Anti-inflammatory Action | Reduces pro-inflammatory cytokines and inhibits microglial activation [1]. | Expected to be significantly diminished due to lack of effects on core redox and signaling pathways. |
The critical difference in activity stems from the stereospecificity of biological systems. The following diagram illustrates why the D-enantiomer cannot participate in key metabolic pathways.
Biological systems are stereospecific, utilizing L-enantiomers for key processes [1] [2].
For researchers investigating the D-enantiomer, the focus would likely be on confirming its lack of activity or exploring potential novel, non-canonical pathways.
N-acetylcysteine (NAC) is widely employed in redox biology research as both a therapeutic agent and an experimental tool for investigating reactive oxygen species (ROS)-mediated processes. Historically classified as a direct antioxidant, contemporary research reveals a more complex mechanism of action that extends beyond simple radical scavenging. This whitepaper synthesizes current scientific understanding to clarify that NAC's primary antioxidant effects are predominantly indirect, mediated through multiple pathways including glutathione synthesis, modulation of redox-sensitive signaling pathways, and metabolism to sulfur species with potent antioxidant properties. The implications for drug development are substantial, particularly regarding dose-dependent effects, context-specific applications, and potential paradoxical outcomes in cancer biology. This analysis provides researchers with a comprehensive framework for experimental design and data interpretation when utilizing NAC in scientific investigations.
N-acetylcysteine (NAC), chemically known as (2R)-2-acetamido-3-sulfanylpropanoic acid, is a derivative of the amino acid L-cysteine featuring an acetyl group attached to nitrogen. This N-acetylation confers greater stability and improved bioavailability compared to cysteine itself. First approved by the US Food and Drug Administration in 1963 as a mucolytic agent for respiratory conditions, NAC later became a standard treatment for acetaminophen (paracetamol) overdose due to its ability to replenish hepatic glutathione (GSH) stores and prevent hepatotoxicity. Its application has since expanded to investigational uses across numerous disease models involving oxidative stress.
The historical classification of NAC as a "direct antioxidant" stems from early observations of its ability to mitigate oxidative damage in biological systems. However, detailed kinetic analyses have revealed that NAC is surprisingly inefficient at directly scavenging many physiologically relevant ROS. The rate constants for reactions between NAC and common ROS are comparatively low: approximately 0.16 M⁻¹s⁻¹ with H₂O₂ and 68 M⁻¹s⁻¹ with O₂•⁻ at physiological pH and temperature [1]. These kinetic limitations question the biological significance of direct ROS scavenging as NAC's primary mechanism, prompting investigation into alternative pathways.
Table 1: Primary Mechanisms of NAC Action as an Antioxidant
| Mechanism | Key Components | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| GSH Precursor Function | Cysteine donation, γ-glutamylcysteine ligase, glutathione synthetase | Increased intracellular GSH pools, enhanced GPx/GR activity, improved cellular redox buffering capacity | Sulfur-35 tracing shows NAC incorporation into GSH; increased GSH levels in multiple cell types [2] |
| Sulfur Transduction Pathway | H₂S production, SQR, MST, sulfane sulfur species | Rapid oxidation of mitochondrial roGFP2 probes, protection against acute oxidative insults | NAC-derived cysteine catabolism to H₂S and subsequent oxidation to sulfane sulfur; inhibition by MST/SQR knockdown [1] |
| Thiol-Disulfide Modulation | Protein disulfide reduction, cysteine residue redox state alteration | Altered activity of redox-sensitive proteins (Raf-1, MEK, ERK), cell cycle effects | NAC-induced cell cycle arrest in hepatic stellate cells via MAPK pathway modulation [3] |
| Transcription Factor Regulation | NRF2 activation, ARE-driven gene expression | Upregulation of phase II detoxification enzymes and antioxidant proteins | Not directly measured in cited studies but well-established in literature |
The glutathione precursor function represents NAC's most extensively documented mechanism. As a membrane-permeable cysteine prodrug, NAC enters cells where it undergoes deacetylation to yield L-cysteine, which serves as the rate-limiting substrate for GSH synthesis. The intracellular conversion of NAC to cysteine occurs through cytosolic deacetylases, though the specific enzymes responsible remain incompletely characterized. This elevation of intracellular cysteine pools enhances the synthesis of glutathione (γ-glutamylcysteinylglycine), the predominant cellular non-protein thiol and a crucial component of the glutathione peroxidase/glutathione reductase system responsible for H₂O₂ detoxification [2].
The sulfur transduction pathway represents a more recently elucidated mechanism that explains NAC's rapid antioxidant effects independent of GSH synthesis. Through this pathway, NAC-derived cysteine undergoes catabolism to hydrogen sulfide (H₂S) via enzymatic activities including cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). The generated H₂S is subsequently oxidized within mitochondria by sulfide:quinone oxidoreductase (SQR) to form reactive sulfur species (RSS) including hydropersulfides (R-S-SH), which possess exceptional nucleophilic properties and potent antioxidant capacity [1]. These sulfane sulfur species can efficiently reduce oxidized cellular components and contribute to NAC's cytoprotective effects even in situations where GSH synthesis is compromised.
The following diagram illustrates NAC's primary metabolic fates and their integration with cellular antioxidant systems:
NAC's reducing capacity extends to direct interaction with protein thiols through thiol-disulfide exchange reactions. This activity enables NAC to reduce disulfide bonds in proteins, potentially altering their conformation, activity, and signaling function. This mechanism underpins NAC's ability to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, where it directly interacts with cysteine residues in Raf-1, MEK, and ERK proteins [3]. Additionally, NAC can influence the activity of transcription factors sensitive to cellular redox state, particularly Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), though this pathway was not explicitly detailed in the search results provided.
Table 2: Dose and Temporal Considerations for NAC Experimental Applications
| Concentration Range | Primary Effects | Experimental Evidence | Research Applications |
|---|---|---|---|
| Low (10-100 μM) | Minimal acute antioxidant effects, potential chronic modulation | Plasma concentrations achieved with standard oral dosing (600-1200 mg) in humans [4] | Physiological relevance studies, chronic disease models |
| Intermediate (100 μM-1 mM) | Moderate antioxidant and anti-inflammatory effects | Partial reduction of oxidative stress markers and selective cytokine modulation in COPD models [5] | Inflammation studies, moderate oxidative stress models |
| High (>1 mM) | Robust antioxidant/anti-inflammatory effects, potential off-target impacts | Complete normalization of oxidative parameters and broad cytokine suppression in ex vivo tissues [5] | Acute oxidative injury models, maximum effect studies |
| Chronic vs Acute Exposure | Sustained low-dose vs. immediate high-impact effects | Chronic low-dose administration showed sustained antioxidant effects comparable to acute high-dose in A549 cells [4] | Study design consideration, therapeutic strategy optimization |
The effects of NAC demonstrate significant concentration dependence, with distinct mechanisms predominating at different dosage ranges. Low concentrations (typical of plasma levels achieved with standard oral supplementation in humans: ~16-35 μM) may require prolonged exposure to elicit measurable antioxidant effects through enhanced GSH synthesis. In contrast, higher concentrations (>1 mM) typically employed in cell culture experiments produce more immediate and potent antioxidant and anti-inflammatory outcomes, likely mediated through multiple complementary mechanisms including the sulfur transduction pathway [4]. Researchers must carefully consider this dose-response relationship when designing experiments and interpreting results, particularly when extrapolating findings from in vitro systems to potential clinical applications.
The temporal dimension of NAC treatment introduces additional complexity. Studies comparing different treatment durations reveal that chronic administration of lower NAC concentrations can produce sustained antioxidant and anti-inflammatory effects comparable to those achieved with acute high-dose exposure. For instance, in A549 alveolar epithelial cells challenged with poly(I:C) to mimic viral infection, prolonged treatment (up to 6 days) with low-dose NAC (16-35 μM) gradually reduced ROS production and inflammatory cytokine release to an extent similar to acute high-dose (1.6-5 mM) treatment over 24 hours [4]. This temporal pattern suggests that investigator consideration of both concentration and exposure duration is essential for appropriate experimental design.
The interpretation of NAC effects in experimental systems requires careful attention to methodological details to avoid common artifacts and misinterpretations:
Fluorescent Probe Limitations: Many studies utilize fluorogenic probes like DCFH-DA (dichlorodihydrofluorescein diacetate) and related compounds (CellROX, CM-H2DCFDA) to assess intracellular ROS levels. Inhibition of fluorescence by NAC is frequently interpreted as evidence of ROS scavenging. However, neither NAC nor these probes react directly with H₂O₂ at appreciable rates. The observed fluorescence suppression may instead reflect NAC's impact on cellular iron metabolism or other indirect mechanisms rather than direct ROS scavenging [2].
Antioxidant Specificity Challenges: The common practice of using NAC as a single "antioxidant" to implicate ROS in biological processes is methodologically problematic. The diverse mechanisms of NAC action mean that observed effects cannot be automatically attributed to ROS scavenging. Best practice guidelines recommend employing multiple antioxidants with different mechanisms (both thiol and non-thiol based) to confirm ROS involvement [3] [6].
Cancer Biology Paradox: NAC demonstrates context-dependent effects in oncology research that necessitate careful interpretation. While sometimes protecting healthy cells from oxidative damage, NAC may paradoxically promote tumor progression and metastasis in certain cancer models by mitigating oxidative stress in metastatic cells or elevating glutathione levels that support cancer cell survival [2] [7]. These dichotomous outcomes underscore the importance of context-specific mechanism investigation.
Protocol 1: Assessing NAC Antioxidant Efficacy in Cultured Cells
This protocol measures NAC's ability to mitigate oxidative stress in cell culture systems using fluorescent ROS detection:
Cell Culture and Treatment: Plate appropriate cells (e.g., A549, primary fibroblasts) in suitable culture vessels and allow adherence. Include negative controls (untreated), positive controls (oxidant-challenged), and NAC treatment groups.
NAC Pre-treatment: Prepare fresh NAC solutions in culture medium immediately before use. Apply NAC across a concentration range (e.g., 16 μM to 5 mM) for varying durations (e.g., 24-144 hours for chronic exposure studies).
Oxidative Challenge: Apply relevant pro-oxidant stimuli appropriate to the research context:
ROS Detection:
Complementary Assays:
Protocol 2: Evaluating NAC Anti-inflammatory Effects in Ex Vivo Tissue
This protocol adapts from bronchial tissue models of COPD exacerbation [5]:
Tissue Preparation: Obtain fresh human bronchial rings (from surgical specimens) or appropriate tissue for research model. Place in Krebs-Henseleit buffer with indomethacin (5 μM) to inhibit prostaglandin synthesis.
Experimental Setup: Mount tissues in organ bath systems with oxygenation (95% O₂, 5% CO₂) at 37°C. Apply optimal resting tension (0.5-1.0 g for bronchial rings).
NAC and Challenge Protocol:
Response Assessment:
The following diagram illustrates the integration of NAC mechanisms with key cellular signaling pathways:
Research investigations have revealed that NAC modulates specific signaling pathways in cell-type-dependent manners. In tendon stem/progenitor cells (TSPCs), NAC promotes tenogenic differentiation through upregulation of integrin α5β1 and subsequent activation of the PI3K/AKT signaling pathway [8]. Transcriptomic analysis of NAC-treated TSPCs identified significant enrichment in genes associated with extracellular matrix organization, integrin binding, and PI3K/AKT signaling. This pathway-specific mechanism illustrates that NAC's effects extend beyond antioxidation to include direct modulation of differentiation pathways through integrin activation.
The complex mechanisms of NAC action present both opportunities and challenges for pharmaceutical development and therapeutic applications:
Dose Regimen Optimization: The concentration-dependent effects of NAC necessitate careful dose selection for specific therapeutic objectives. Low-dose chronic administration may suffice for maintaining redox homeostasis, while high-dose acute intervention may be required for addressing significant oxidative stress in conditions like COPD exacerbations [4] [5].
Tissue-Specific Targeting: The differential expression of enzymes involved in NAC metabolism (CSE, CBS, MST, SQR) across tissues suggests potential for tissue-specific effects. Development of targeted delivery systems could enhance efficacy while minimizing off-target impacts.
Cancer Therapy Considerations: The dual role of NAC in cancer biology—potentially protecting normal tissues while potentially promoting certain cancers—requires careful risk-benefit analysis in oncological applications [2] [7]. NAC should not be universally recommended as an adjunct to cancer therapy without context-specific investigation.
Combination Therapy Strategies: NAC's ability to modulate multiple pathways simultaneously suggests potential for synergistic combinations with other therapeutics. For instance, NAC enhanced the antitumor effect of chimeric antigen receptor (CAR)-modified natural killer cells and improved function of exhausted T cells in immunotherapy contexts [2].
N-acetylcysteine functions as a multifaceted redox-modulating agent with mechanisms extending far beyond direct ROS scavenging. Its antioxidant efficacy primarily derives from indirect pathways including glutathione precursor function, sulfur transduction involving H₂S and sulfane sulfur species, and direct thiol-disulfide exchange with regulatory proteins. Researchers must consider the concentration-dependence, temporal dynamics, and context-specificity of NAC effects when designing experiments and interpreting results.
Future research should focus on elucidating the precise enzymatic pathways responsible for NAC deacetylation and metabolism in different tissues, developing methods to selectively enhance specific mechanisms of NAC action, and establishing biomarkers that predict therapeutic response across different pathological conditions. Additionally, more sophisticated experimental designs employing multiple complementary antioxidants and ROS detection methods will help clarify the specific contributions of different ROS to biological processes under investigation.
N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized antioxidant N-acetylcysteine. While N-acetyl-L-cysteine (L-NAC) has been extensively studied as a glutathione precursor and mucolytic agent, D-NAC offers distinct properties stemming from its chiral configuration. The critical distinction between these enantiomers lies in their metabolic fates: D-NAC maintains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group but cannot participate in the glutathione biosynthesis pathway due to its stereospecificity [1]. This fundamental biochemical difference makes D-NAC particularly valuable as a research tool for dissecting thiol-dependent antioxidant mechanisms independent of glutathione metabolism.
The molecular structure of D-NAC features a thiol-containing side chain (-SH) that confers its reductive capacity, with the acetyl group protecting the amine functionality and enhancing cellular permeability. Chemically known as (R)-2-acetamido-3-sulfanylpropanoic acid, D-NAC shares the same molecular formula (C₅H₉NO₃S) and weight (163.19 g/mol) as its L-enantiomer counterpart but exhibits different interactions with chiral biological systems [1]. The redox potential of the thiol group enables D-NAC to participate in various antioxidant reactions, including direct radical quenching and disulfide bond reduction, while its inability to enter the glutathione metabolic pathway makes it an ideal tool for controlled investigations of thiol-dependent versus glutathione-dependent antioxidant mechanisms in experimental systems.
Table 1: Comparative Properties of N-Acetyl-L-cysteine and this compound
| Property | N-Acetyl-L-cysteine (L-NAC) | This compound (D-NAC) |
|---|---|---|
| Molecular Formula | C₅H₉NO₃S | C₅H₉NO₃S |
| Molecular Weight | 163.19 g/mol | 163.19 g/mol |
| Thiol Group | Present (-SH) | Present (-SH) |
| GSH Precursor | Yes [2] | No [1] |
| Direct ROS Scavenging | Yes [2] [3] | Yes [1] |
| Bioavailability | 4-10% (oral) [4] | Research use only |
| Mucolytic Activity | Yes [2] | Not established |
| Primary Research Applications | GSH replenishment, antioxidant studies | Thiol-specific mechanisms, redox signaling |
The antioxidant activity of D-NAC operates through two primary mechanisms: direct reactive oxygen species (ROS) scavenging and thiol-mediated reduction. The direct scavenging mechanism involves the nucleophilic thiol group of D-NAC donating a hydrogen atom to neutralize various oxidant species, including hydroxyl radicals, hypochlorous acid, and peroxynitrite. This direct interaction effectively quenches ROS before they can damage critical cellular components such as proteins, lipids, and DNA [1]. Unlike L-NAC, which exerts many of its effects through glutathione replenishment, D-NAC's actions are restricted to this direct antioxidant activity and other thiol-dependent mechanisms, making it particularly valuable for mechanistic studies aimed at dissecting glutathione-independent pathways.
The reducing capacity of D-NAC also manifests through its ability to break disulfide bonds in proteins via thiol-disulfide exchange reactions. This mechanism contributes to the reactivation of oxidized proteins and the reduction of protein aggregates [2]. Additionally, emerging evidence suggests that D-NAC may modulate signaling pathways through direct interaction with cysteine residues in regulatory proteins, potentially affecting processes such as apoptosis, inflammation, and gene expression [3]. These interactions occur independently of glutathione metabolism, highlighting the value of D-NAC in differentiating between various thiol-mediated cellular processes.
Figure 1: D-NAC modulates redox signaling through direct ROS scavenging and thiol reduction, independent of glutathione metabolism. These interactions can alter protein function and cellular responses to oxidative stress.
Research applications of D-NAC have primarily focused on its use as a specific tool to investigate thiol-dependent antioxidant mechanisms without the confounding factor of glutathione elevation. In controlled in vitro systems, D-NAC has demonstrated significant efficacy in reducing oxidative stress markers and protecting against ROS-induced damage. Studies utilizing cell-free systems have confirmed that D-NAC effectively neutralizes various reactive oxygen species, with its thiol group serving as the primary reactive site [1]. This direct antioxidant activity occurs rapidly and can be quantified using standardized oxidant scavenging assays, providing researchers with a valuable tool for dissecting specific antioxidant mechanisms.
In cellular models, D-NAC has shown particular utility in hypoxia and oxidative stress research. A pivotal study demonstrated that while D-NAC (20 mM) did not increase intracellular glutathione levels or enhance hypoxic apoptosis, glutathione monoester did produce these effects [1]. This finding provides compelling evidence that glutathione rather than NAC itself is responsible for enhancing hypoxic apoptosis in certain experimental models. The concentration-dependent effects of D-NAC have been observed across multiple studies, with higher concentrations (typically 10-20 mM) required for significant antioxidant effects in cellular systems, likely due to limited cellular uptake or competition with endogenous thiols.
Table 2: Experimental Evidence for D-NAC Antioxidant Properties
| Experimental System | Concentration | Key Findings | Limitations |
|---|---|---|---|
| Cell-free assays | 0.1-10 mM | Direct ROS scavenging confirmed [1] | Does not reflect cellular complexity |
| Cellular models | 10-20 mM | Reduces oxidative stress without increasing GSH [1] | High concentrations needed |
| Hypoxia models | 20 mM | No effect on hypoxic apoptosis [1] | Cannot replace GSH-specific functions |
| Research applications | Varies | Useful for isolating thiol-specific effects [1] [3] | Limited therapeutic potential |
Cell culture studies with D-NAC require specific protocols to ensure proper investigation of its antioxidant mechanisms. For mammalian cell lines, researchers typically prepare a stock solution of D-NAC in distilled water or PBS at concentrations ranging from 100-500 mM, which should be filter-sterilized (0.22 μm) and stored at -20°C for short-term use [1]. The working concentrations for cell treatment generally range from 1-20 mM, depending on the cell type and experimental objectives. It is critical to include appropriate controls, including untreated cells and cells treated with L-NAC to differentiate enantiomer-specific effects.
A standard protocol for evaluating D-NAC's effects on cellular oxidative stress involves the following steps:
While research on D-NAC in animal models is limited compared to L-NAC, existing protocols for L-NAC administration can be adapted with appropriate considerations for enantiomer differences. For rodent studies, L-NAC is typically administered in drinking water at concentrations of 50-100 mM, which corresponds to a daily intake of approximately 600-1200 mg/kg [5]. Similar approaches could be employed for D-NAC investigations, with careful monitoring of water consumption to ensure accurate dosing. Alternative administration routes include intraperitoneal injection (typically 100-200 mg/kg daily) or oral gavage (150-300 mg/kg daily) [5] [6].
For behavioral and neurobiological studies, protocols have been established where NAC is administered in drinking water (900 mg/L) throughout critical experimental periods, such as during adolescent development in rodent models [6]. This method provides continuous exposure and has demonstrated efficacy in preventing neuropathological phenotypes induced by various stressors. Researchers should verify the stability of D-NAC in solution and prepare fresh solutions regularly (every 2-3 days) to ensure compound integrity throughout the study period.
Figure 2: Experimental workflow for assessing D-NAC antioxidant activity in cellular models, highlighting key steps from compound preparation to endpoint analysis.
The unique properties of D-NAC make it particularly valuable in several specific research contexts where distinguishing between glutathione-dependent and thiol-specific mechanisms is essential. In redox signaling studies, D-NAC serves as an excellent tool for investigating thiol-disulfide exchange reactions without concurrently altering cellular glutathione levels [3]. This specific application allows researchers to dissect complex redox regulation networks and identify direct protein targets of thiol-based modifications. Additionally, in mitochondrial research, D-NAC has been employed to study the role of direct thiol-mediated antioxidant defense independent of glutathione metabolism, particularly in models of oxidative phosphorylation and electron transport chain function.
In neuroscience research, the demonstrated neuroprotective effects of L-NAC in models of adolescent THC exposure [6] suggest potential applications for D-NAC in differentiating the mechanisms underlying such protection. Similarly, in metabolic studies where L-NAC has shown ambiguous effects on beta-cell function during aging [5] [7], D-NAC could help clarify whether observed outcomes result from glutathione elevation or other thiol-mediated mechanisms. The chemical purity of research-grade D-NAC is typically verified using advanced analytical methods such as liquid chromatography with UV and mass spectrometry detection, ensuring accurate interpretation of experimental results [8].
While D-NAC offers valuable specificities for mechanistic research, several important limitations must be considered in experimental design and interpretation. The inability to replenish glutathione pools means D-NAC cannot substitute for L-NAC in research focused on glutathione-dependent processes or therapeutic applications aiming to enhance glutathione synthesis [1]. Additionally, the pharmacokinetic profile of D-NAC may differ significantly from its L-enantiomer counterpart, potentially affecting tissue distribution, cellular uptake, and metabolic fate in experimental systems.
Researchers should also consider that the antioxidant effects of D-NAC may be limited in scenarios where oxidative stress is primarily mitigated through glutathione-dependent pathways. Furthermore, potential off-target effects or unique interactions stemming from its D-configuration warrant careful investigation in each experimental system. As with any research tool, appropriate controls and validation experiments are essential when employing D-NAC to ensure accurate interpretation of results and proper attribution of observed effects to its specific mechanisms of action.
This compound serves as a specific research tool for investigating thiol-dependent antioxidant mechanisms independent of glutathione metabolism. Its well-characterized direct ROS scavenging activity and disulfide-reducing capacity make it particularly valuable for dissecting complex redox signaling pathways and identifying specific protein thiol modifications. The experimental protocols and mechanistic insights outlined in this technical guide provide researchers with a foundation for incorporating D-NAC into appropriately designed studies aimed at elucidating fundamental redox biology mechanisms.
N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized N-acetylcysteine molecule, distinguished by its specific stereochemical configuration at the chiral center. While the L-enantiomer (N-acetyl-L-cysteine) has been extensively studied and utilized in therapeutic applications ranging from acetaminophen overdose antidote to mucolytic therapy, the D-form has garnered significant interest in pharmaceutical research and development, particularly as a chiral impurity in acetylcysteine pharmaceutical formulations and as a tool compound in mechanistic studies. The compound (CAS Registry Number: 26117-28-2) possesses a molecular formula of C(_5)H(_9)NO(_3)S and a molecular weight of 163.19 g/mol, identical to its L-enantiomer yet with distinct biochemical behavior owing to its stereospecific interactions. [1] [2]
This technical guide provides a comprehensive assessment of this compound's physicochemical properties, with particular emphasis on solubility characteristics and stability profiles under various conditions. The content is structured to support researchers and drug development professionals in making informed decisions regarding formulation development, analytical method selection, and storage conditions for this specific enantiomer. The guidance synthesizes current scientific literature with empirical data to address the practical challenges associated with handling and stabilizing this compound in research and potential pharmaceutical applications. Understanding the behavior of the D-enantiomer is particularly valuable for analytical method development where it serves as a reference standard, for stereochemical purity assessments of NAC formulations, and for investigating enantiomer-specific biological effects in preclinical models. [1]
This compound exhibits specific physicochemical characteristics that directly influence its solubility behavior, stability profile, and appropriate handling requirements. These fundamental properties provide critical insights for researchers designing experimental protocols or formulation strategies involving this compound. [1]
Table 1: Fundamental Physicochemical Properties of this compound [1]
| Property | Specification | Experimental Conditions |
|---|---|---|
| CAS Registry Number | 26117-28-2 | |
| Molecular Formula | C(_5)H(_9)NO(_3)S | |
| Molecular Weight | 163.19 g/mol | |
| Melting Point | 104-107°C | |
| Boiling Point | 407.7±40.0 °C | Predicted |
| Density | 1.294±0.06 g/cm³ | Predicted |
| pKa | 3.25±0.10 | Predicted |
| Storage Conditions | Keep in dark place, sealed in dry, room temperature | Air sensitive, hygroscopic |
The solid form of this compound typically presents as a white to off-white powder, which demonstrates hygroscopic tendencies and sensitivity to atmospheric oxygen. These characteristics necessitate careful handling and storage under controlled conditions to maintain compound integrity. The predicted pKa value of approximately 3.25 reflects the carboxylic acid group's ionization potential, indicating that the molecule will exist predominantly in its anionic form at physiological pH levels, thereby influencing its solubility characteristics and chemical reactivity across different pH environments. The thermal behavior, indicated by the melting point range of 104-107°C, provides guidance for processing conditions and potential compatibility with various pharmaceutical manufacturing operations. [1]
The solubility characteristics of this compound significantly impact its formulation potential and experimental applications across various research contexts. Comprehensive solubility data informs appropriate solvent selection for analytical method development, dissolution testing, and delivery system design. [1]
Table 2: Solubility Profile of this compound in Various Solvents [1]
| Solvent System | Solubility | Notes / Quantitative Measures |
|---|---|---|
| Water | Soluble | 250 mg/mL (1531.96 mM) at unspecified temperature |
| DMSO | Slightly soluble | Suitable for stock solution preparation |
| Methanol | Slightly soluble | |
| General Solubility | Soluble in water, slightly soluble in alcohols |
This compound demonstrates favorable aqueous solubility, with documented solubility of 250 mg/mL in water, equivalent to approximately 1531.96 mM. This substantial water solubility facilitates the preparation of concentrated aqueous solutions for experimental use. The compound is also moderately soluble in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, though to a lesser extent than in aqueous environments. The slight solubility in these organic solvents enables the preparation of stock solutions for various research applications, though concentration limitations may apply. The molecule's amphiphilic character, derived from the combination of hydrophobic acetyl and methylene groups with hydrophilic carboxylic acid and thiol functionalities, contributes to its distinctive solubility pattern across solvents of varying polarity. This property is particularly relevant for membrane permeability considerations and potential formulation strategies aimed at optimizing delivery characteristics. [1]
The chemical stability of this compound represents a critical consideration for researchers and formulators, as the compound demonstrates particular sensitivity to several environmental factors. Comprehensive understanding of its degradation behavior enables appropriate handling protocols and stabilization strategy implementation. [3] [4]
The predominant degradation pathway for N-acetylcysteine derivatives involves oxidative processes leading to dimer formation through disulfide bond creation. This reaction proceeds via oxidation of the thiol (-SH) group, resulting in conversion to N,N'-diacetylcystine (DAC), the symmetrical disulfide dimer. This transformation occurs readily in solution when exposed to molecular oxygen, with the reaction kinetics influenced by multiple factors including oxygen concentration, temperature, presence of metal ions, and solution pH. The DAC formation directly reduces bioavailable cysteine, as DAC converts 30 times more slowly to cysteine when administered intravenously compared to NAC, thereby diminishing the compound's functional activity in biological systems. [4]
Recent investigations into N-terminal cysteine modifications have revealed that acetylation patterns may significantly influence protein stability, suggesting potential parallels for small molecules like N-acetylcysteine. The competition between oxidation and acetylation at cysteine residues presents a complex regulatory mechanism that potentially impacts molecular stability under various physiological conditions. While this research primarily focuses on protein substrates, the fundamental chemical principles may extend to N-acetylcysteine derivatives, particularly regarding the susceptibility of the N-terminal cysteine to oxidative modifications that potentially trigger degradation through the Cysteine/Arginine N-degron pathway. [5]
Comprehensive stability studies have quantified the effects of various environmental stressors on N-acetylcysteine degradation:
Robust analytical methodologies are essential for accurate quantification of this compound and its degradation products. High-performance liquid chromatography (HPLC) with UV detection has emerged as the predominant technique for stability-indicating assays, enabling precise monitoring of both the parent compound and its oxidative derivatives. [3] [6]
A validated reverse-phase HPLC method enables simultaneous determination of N-acetylcysteine and its primary degradation product, N,N'-diacetylcystine (DAC). The method employs an Atlantis dC18 column (4.6 mm × 150 mm, 3 μm) or equivalent C18 stationary phase, with a simple mobile phase system consisting of ammonium formate (5 mM) or similar aqueous buffer. The isocratic or gradient elution provides excellent separation of NAC and DAC, with retention times sufficiently distinct to ensure accurate quantification of each analyte. [6] [4]
This method demonstrates excellent linearity for both NAC (R² = 1.00) and DAC (R² = 1.00) across relevant concentration ranges, with limits of detection (LOD) and quantification (LOQ) established at 0.0001 mg/mL and 0.00018 mg/mL for NAC, and 0.00015 mg/mL and 0.00045 mg/mL for DAC, respectively. The method validation confirms appropriate accuracy, precision, specificity, and system suitability parameters within accepted pharmaceutical analysis criteria, with intermediate precision relative standard deviation <5%. This methodology supports various applications including stability testing, dissolution studies, and pharmaceutical formulation analysis. [6]
Forced degradation studies provide critical validation of method selectivity and reveal the stability-indicating capability of analytical methods. Comprehensive stress testing of N-acetylcysteine under various conditions has demonstrated the method's ability to successfully resolve degradation products from the parent compound: [3]
Table 3: Forced Degradation Results for N-Acetylcysteine Under Various Stress Conditions [3]
| Stress Condition | Degradation | Major Degradation Products Retention Times (min) |
|---|---|---|
| Heat (80°C, 3 h) | 24% | 1.3, 1.5, 1.8, 2.2, 5.3, 7.2–7.7 |
| Light (sunlamp, 28 days) | 3% | 7.2–7.7 |
| Oxidation (H₂O₂ 0.3%, 3 h) | 6% | 1.6, 2.0, 7.2–7.7 |
| Acid (HCl 0.5 M, 1 min) | 15% | 1.5, 1.7, 7.2–7.7 |
| Alkaline (NaOH 0.1 M, 10 min) | 23% | 1.9, 2.0, 7.2–7.7 |
The chromatographic data consistently identified a predominant degradation peak with retention time between 7.2-7.7 minutes across multiple stress conditions. This peak was confirmed through standard injection to represent the NAC dimer (N,N'-diacetylcystine), established as the primary degradation product under oxidative conditions. The method effectively resolves multiple degradation products formed under various stress conditions, confirming its stability-indicating capability for comprehensive stability assessment of N-acetylcysteine formulations. [3]
Figure 1: HPLC-UV Analytical Workflow for this compound Quantification
Effective stabilization approaches for this compound require multifaceted strategies addressing the primary degradation pathways, particularly oxidative dimerization. Research has identified several effective methods to enhance stability in pharmaceutical formulations and experimental solutions. [3] [4]
Comprehensive studies have evaluated various antioxidant additives for their capability to minimize NAC oxidation in solution:
Packaging configurations significantly influence N-acetylcysteine stability by controlling oxygen exposure during storage:
Temperature control remains fundamental to stability maintenance, with refrigerated conditions (5±3°C) providing substantial stabilization compared to ambient storage. Protection from light exposure through use of light-resistant containers provides additional protection against potential photodegradation pathways. [3]
Figure 2: this compound Oxidation Pathway and Stabilization Strategies
The comprehensive profiling of this compound presented in this technical guide highlights critical considerations for researchers and pharmaceutical developers working with this enantiomeric form. The compound demonstrates favorable aqueous solubility but requires careful management of its oxidative susceptibility throughout handling, storage, and formulation processes. The well-characterized degradation pathway to N,N'-diacetylcystine (DAC) necessitates implementation of appropriate stabilization strategies, including antioxidant incorporation, oxygen exclusion, and temperature control, to maintain compound integrity during experimental and storage timelines. [1] [3] [4]
The core difference between the two enantiomers lies in their interaction with biological systems, primarily due to the chiral nature of enzymatic processes. The table below summarizes the key comparative pharmacological information.
| Parameter | N-Acetyl-L-cysteine (L-NAC) | N-Acetyl-D-cysteine (D-NAC) |
|---|---|---|
| Molecular Formula | C₅H₉NO₃S [1] | C₅H₉NO₃S [2] |
| CAS Number | 616-91-1 (implied from common use) | 26117-28-2 [2] |
| Primary Mechanism as a Precursor | Serves as a precursor for L-cysteine and subsequently glutathione (GSH) synthesis [3] [4] [5]. | Cannot enter the glutathione metabolic pathway [2]. |
| Direct Antioxidant Mechanism | Directly scavenges reactive oxygen species (ROS) via its free thiol group [4] [6]. | Scavenges ROS through the reaction with its thiol group, acting as a direct antioxidant [2]. |
| Impact on Intracellular GSH | Increases intracellular glutathione (GSH) levels [3] [7] [8]. | Does not increase intracellular GSH levels [2]. |
| Biological Activity in Models | Protects against oxidative damage and cell death in various models (e.g., retinal pigment epithelium, neuronal cells) [7] [5] [8]. | Did not enhance hypoxic apoptosis in a study where L-NAC and GSH monoester did [2]. |
| Research Applications | Extensive study in clinical and preclinical research for oxidative stress-related conditions [3] [9] [5]. | Used as a research tool to distinguish GSH-dependent effects from direct antioxidant or GSH-independent effects [2]. |
A key study highlights the experimental utility of D-NAC. When researchers pretreated cells with 20 mM D-NAC for one hour before a 12-hour hypoxic challenge, it failed to increase intracellular GSH levels and did not enhance hypoxic apoptosis [2]. This contrasts with GSH monoester, which did increase GSH and enhance apoptosis. This finding is critical as it demonstrates that the pro-apoptotic effect under hypoxia was dependent on GSH rather than the direct antioxidant action of the NAC molecule itself [2].
This makes D-NAC a valuable experimental control. Its use allows scientists to isolate and study GSH-independent mechanisms, such as direct ROS scavenging, without the confounding variable of upregulated glutathione synthesis [2].
For researchers aiming to delineate the pathways of antioxidant effects, incorporating D-NAC into the experimental design is highly informative. The following diagram illustrates a proposed workflow.
Given its unique properties, D-NAC is not a therapeutic candidate but a sophisticated research tool. Its primary application is in mechanistic pharmacology:
The search results indicate a significant gap in the pharmacokinetic characterization of D-NAC. Future research should focus on establishing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and systemic bioavailability to enhance its utility as a research tool.
N-Acetylcysteine (NAC) is a thiol-containing compound derived from the amino acid L-cysteine that serves critical functions in cell culture systems as both a potent antioxidant and a cysteine precursor for glutathione biosynthesis. As a research tool, NAC has gained widespread application across diverse experimental contexts including oxidative stress protection, enhancement of cell viability, and modulation of redox-sensitive signaling pathways. The fundamental mechanism of NAC centers on its ability to directly scavenge reactive oxygen species (ROS) through its free sulfhydryl group while simultaneously supporting the endogenous antioxidant system by providing cysteine, the rate-limiting substrate for glutathione synthesis. This dual functionality makes NAC particularly valuable in cell culture environments where oxidative stress frequently arises from factors such as high oxygen tension, metabolic byproducts, and suboptimal culture conditions [1].
The reduced form of NAC serves as a more efficient precursor for intracellular glutathione synthesis compared to oxidized cysteine (cystine), bypassing potential limitations in cellular uptake mechanisms. Beyond its antioxidant applications, NAC has demonstrated utility in protecting cells against toxic insults from heavy metals, preventing apoptosis in high-density cultures, and maintaining protein quality in biomanufacturing systems where proper disulfide bond formation is critical for therapeutic protein production [2] [3]. These applications highlight NAC's versatility as a cell culture supplement, though its effective implementation requires careful consideration of concentration, timing, and cell-specific responses to optimize benefits while avoiding potential pro-oxidant effects at excessive concentrations.
NAC exerts its effects in cell culture systems through multiple interconnected biological mechanisms that collectively modulate cellular redox status and function:
Direct Antioxidant Activity: The free thiol (-SH) group in NAC directly interacts with and neutralizes reactive oxygen species including hydroxyl radicals, hydrogen peroxide, and hypochlorous acid, thereby reducing oxidative damage to cellular macromolecules including lipids, proteins, and nucleic acids [1]. This direct radical-scavenging capacity is particularly important in cell culture systems where antioxidant enzymes may be limited.
Glutathione Precursor Function: As an acetylated precursor of L-cysteine, NAC efficiently enters cells where it is deacetylated to yield cysteine, the rate-limiting substrate for glutathione synthesis. Through this mechanism, NAC replenishes intracellular glutathione stores, enhancing the cellular capacity to maintain redox homeostasis and detoxify peroxides through the glutathione peroxidase pathway [1] [3].
Redox Signaling Modulation: By regulating intracellular glutathione levels and redox state, NAC indirectly influences multiple redox-sensitive signaling pathways including NF-κB, AP-1, and MAPK cascades, consequently altering gene expression patterns related to inflammation, proliferation, and apoptosis [1].
Disulfide Bond Reduction: The reducing capacity of NAC can break disulfide bonds in proteins and other biological molecules, which underlies its mucolytic properties and may influence extracellular matrix composition and receptor activation in certain culture systems [1].
The diagram below illustrates the primary mechanisms of NAC activity in cell culture systems and their functional consequences:
Proper preparation of NAC stock solutions is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocol describes preparation of a standard 1M NAC stock solution:
Materials Required: N-Acetylcysteine powder (molecular weight = 163.2 g/mol), sterile phosphate-buffered saline (PBS) or culture-grade water, 0.22μm sterile filters, sterile glass vials or tubes.
Procedure:
Critical Considerations:
The following workflow outlines the systematic approach for incorporating NAC into cell culture media:
Optimal NAC concentration varies significantly across different cell types and experimental contexts. The following table summarizes evidence-based concentration ranges for specific applications:
Table 1: Recommended NAC Concentrations for Different Cell Culture Applications
| Cell Type/System | Concentration Range | Experimental Context | Key Findings | Source |
|---|---|---|---|---|
| Bovine ovarian follicles | 1.0 mM | In vitro follicle culture | Significantly increased percentage of growing follicles and viability markers | [4] |
| Bovine ovarian follicles | 5.0-25.0 mM | In vitro follicle culture | Caused membrane damage, organelle disruption, and reduced follicle growth | [4] |
| CHO cells | 0.5-2.0 mM | Bioproduction culture | Extended culture viability by 2-3 days, 15% titer increase, reduced aggregation | [2] |
| Human HepG2 cells | 0.125-0.5 mM | Lead nitrate cytotoxicity protection | Significantly increased cell viability in dose-dependent manner, reduced MDA | [3] |
| General cell culture | 1-10 mM | Oxidative stress protection | Commonly used range for antioxidant protection in various mammalian cells | [1] |
Table 2: NAC Concentration Guidelines for Specific Experimental Objectives
| Experimental Objective | Recommended Concentration | Duration | Additional Considerations | |----------------------------|-------------------------------|--------------|------------------------------| | Oxidative stress protection | 1-5 mM | 24h pre-treatment to full exposure | Pre-treatment enhances glutathione reserves before stress induction | | Heavy metal cytotoxicity protection | 0.125-0.5 mM | Co-treatment for 48h | Demonstrated protection against lead-induced cytotoxicity | [3] | | High-density culture viability extension | 1-2 mM | Throughout culture period | Particularly beneficial in CHO cultures reaching 20-30 million cells/mL | [2] | | Protein quality enhancement | 0.5-1 mM | During production phase | Supports proper disulfide bond formation in therapeutic proteins | [2] | | Apoptosis inhibition | 1-10 mM | 24-72 hours | Concentration-dependent protection against various apoptotic stimuli |
This protocol describes a comprehensive approach to evaluate NAC-mediated protection against cytotoxic insults, adapted from established methods in HepG2 and other mammalian cell systems [3]:
Experimental Objectives:
Materials Required:
Procedure:
Troubleshooting Notes:
This protocol addresses the application of NAC in intensive bioproduction systems where oxidative stress limits productivity and viability [2]:
Experimental Objectives:
Materials Required:
Procedure:
Key Parameters for Evaluation:
The effective implementation of NAC supplementation requires careful consideration of several technical factors that influence its stability and activity:
Media Composition Effects: The efficacy of NAC can be influenced by media components. Media containing transition metals (iron, copper) may catalyze NAC oxidation, while the presence of other thiol-containing compounds (cysteine, cystine) may have additive or competitive effects. Serum-containing media typically provide additional antioxidant capacity that may reduce the apparent effect of NAC supplementation [2].
Oxygen Tension Considerations: Standard cell culture conditions (atmospheric oxygen tension of ~20%) create a pro-oxidant environment compared to physiological oxygen levels (1-5%). NAC may demonstrate more pronounced effects in conventional culture systems compared to physiologically-relevant low oxygen environments, potentially confounding translation to in vivo applications [4].
Cell Type-Specific Responses: Different cell types exhibit varying sensitivities and responses to NAC supplementation. Primary cells with limited antioxidant capacity often show greater benefit than transformed cell lines. Additionally, certain cancer cell lines may experience altered proliferation rates in response to NAC-mediated redox changes, potentially complicating experimental outcomes [1] [3].
NAC Stability Constraints: NAC solutions undergo progressive oxidation upon exposure to oxygen, light, and elevated temperatures. The half-life in solution at 37°C is approximately 4-6 hours, necessitating careful preparation and handling to maintain reducing capacity [2]. Regular monitoring of NAC concentration in conditioned media may be necessary for long-term cultures through methods such as HPLC with electrochemical detection or Ellman's assay for free thiol quantification.
Optimal Concentration Determination: The biphasic response to NAC—with beneficial effects at appropriate concentrations but potential toxicity at excessive levels—requires careful dose-response evaluation for each new experimental system. The demonstrated toxicity of high-dose NAC (5-25 mM) in bovine follicles underscores the importance of concentration optimization rather than assumption of linear dose-response relationships [4].
N-Acetylcysteine represents a versatile and valuable tool for cell culture applications, particularly in contexts where oxidative stress limits experimental outcomes or production efficiency. The effective implementation of NAC requires careful consideration of concentration optimization, application timing, and cell-specific responses. The protocols and guidelines provided in this document offer a framework for systematic evaluation and application of NAC in diverse cell culture systems, with particular emphasis on evidence-based concentration selection and appropriate analytical monitoring. As research continues to elucidate the complex redox biology underlying NAC's effects, these foundational protocols can be adapted to address emerging applications in both basic research and bioproduction contexts.
This compound (NAC-D) is the D-enantiomer of the more commonly available N-acetyl-L-cysteine (NAC). While NAC-L has been extensively studied and utilized in clinical settings for decades as a mucolytic agent and antidote for acetaminophen overdose, NAC-D has gained attention in experimental research for its unique properties. The molecular formula of NAC-D is C~5~H~9~NO~3~S, with a molecular weight of 163.19 g/mol. Unlike its L-counterpart, NAC-D exhibits significantly different metabolic processing in biological systems, making it particularly valuable as a control in studies investigating stereoselective effects of thiol compounds. [1] [2]
The primary research applications of NAC-D include its use as a negative control in studies examining glutathione synthesis, investigation of stereospecific metabolic pathways, and exploration of non-glutathione-mediated antioxidant effects. Recent studies have utilized NAC-D to differentiate between receptor-mediated and direct antioxidant effects in experimental models. These applications necessitate proper preparation and characterization of NAC-D stock solutions to ensure experimental reproducibility and validity. This protocol provides detailed methodologies for the preparation, characterization, and stabilization of NAC-D stock solutions for research applications. [1]
This compound possesses distinct chemical characteristics that influence its handling and solubility in experimental settings. The compound has a specific optical rotation of +5° (c = 3% in water), opposite to its L-enantiomer counterpart. It melts at 109-110°C and has a relative density of 1.294 g/cm³. The compound features a free thiol group in its structure, which is responsible for its antioxidant properties through direct reaction with reactive oxygen species (ROS). This thiol group is also highly susceptible to oxidation, particularly in aqueous solutions, necessitating careful handling and storage conditions. [1] [2]
The structural difference between the D and L enantiomers, while seemingly minimal, results in significantly different biological behaviors. Studies have demonstrated that unlike NAC-L, which effectively increases hepatic glutathione levels, NAC-D fails to enhance glutathione synthesis, with liver concentrations remaining similar to controls. This indicates that the glutathione synthesis pathway exhibits strong stereoselectivity. Furthermore, metabolic studies show that approximately 47% of administered NAC-D is excreted unchanged in urine within 24 hours, compared to only 6.1% for NAC-L, highlighting substantial differences in metabolic processing. [1]
Table 1: Comparative Properties of N-Acetyl-L-cysteine and this compound
| Property | N-Acetyl-L-cysteine (NAC-L) | This compound (NAC-D) |
|---|---|---|
| Molecular Formula | C~5~H~9~NO~3~S | C~5~H~9~NO~3~S |
| Molecular Weight | 163.19 g/mol | 163.19 g/mol |
| Specific Optical Rotation | -5° (c = 3% in water) | +5° (c = 3% in water) |
| Glutathione Synthesis | Effectively increases levels | No significant increase |
| Urinary Excretion (unchanged) | 6.1% of dose in 24h | 47% of dose in 24h |
| Sulfate Production | Increases plasma and urinary sulfate | No significant increase |
| Biological Activity | Antioxidant, mucolytic, precursor to glutathione | Antioxidant, limited metabolic conversion |
Calculate Required Amount: Determine the mass of NAC-D needed based on desired concentration and final volume. For a 250 mg/mL stock solution, calculate 250 mg per 1 mL of final volume. This concentration represents approximately 1.53 M solution. [1]
Weigh NAC-D Powder: Using an analytical balance, accurately weigh the required amount of NAC-D powder. Record the exact mass for concentration verification and documentation purposes.
Add Solvent: Gradually add sterile water to the powder while stirring continuously. Sonication is recommended to facilitate complete dissolution, as the compound has high solubility in water (250 mg/mL, equivalent to 1531.96 mM). [1]
Adjust pH (If Required): For specific applications requiring precise pH control, adjust with minimal volumes of dilute HCl or NaOH. The pH of the solution should be monitored closely as it can affect stability.
Sterile Filtration: Filter the solution through a 0.22 µm syringe filter into a sterile container to ensure sterility, particularly for cell culture applications. This step should be performed under aseptic conditions. [3]
Aliquoting: Immediately aliquot the filtered solution into sterile, airtight vials. Minimize headspace in each vial by filling nearly to capacity or displacing air with inert gas before sealing. [4]
Labeling and Storage: Clearly label each aliquot with compound name, concentration, preparation date, batch number, and storage conditions. Store at -20°C for long-term preservation. [1]
The chemical stability of NAC-D in solution is primarily challenged by oxidation of its free thiol group. When exposed to oxygen, NAC-D undergoes oxidation to form N,N-diacetylcystine (DAC), a dimeric degradation product. This oxidation process follows first-order kinetics and is influenced by temperature, oxygen concentration, and light exposure. [5] [4]
Table 2: Stability Data for this compound Solutions Under Various Conditions
| Storage Condition | Container Type | Stability Duration | Remaining NAC-D | Key Degradation Product |
|---|---|---|---|---|
| -20°C (frozen) | Sealed vial, minimal headspace | 3 years (predicted) | >95% | N,N-diacetylcystine (DAC) |
| 5 ± 3°C (refrigerated) | Sealed vial, air headspace | 8 days | ~90% | DAC |
| 5 ± 3°C (refrigerated) | With zinc gluconate stabilizer | 8 days | >90% | DAC |
| 25 ± 2°C (room temp) | Sealed vial, air headspace | 3 days | ~85% | DAC |
| Exposed to light | Clear glass container | 28 days | ~97% | Multiple degradation products |
Several strategies can significantly enhance the stability of NAC-D stock solutions:
Oxygen Exclusion: Studies have demonstrated that minimizing oxygen exposure is the most critical factor in preventing oxidation. This can be achieved by displacing air with inert gases (argon or nitrogen) before sealing containers, using oxygen-absorbing materials in secondary packaging, and minimizing headspace. Research shows that oxygen principally enters solutions from the primary headspace, making this a key intervention point. [4]
Stabilizer Addition: The addition of zinc gluconate at concentrations of 62.5 µg·mL⁻¹ has been shown to stabilize 25 mg·mL⁻¹ NAC solutions for at least 8 days when stored at 5 ± 3°C. Other potential stabilizers include edetate disodium, although their effects specifically on NAC-D have not been thoroughly investigated. [5]
Container Selection: The use of multilayer coextruded films with barrier properties for oxygen or glass containers with oxygen-impermeable seals significantly reduces degradation during storage. Secondary packaging using high gas barrier materials such as silicon dioxide (SiOx) foil further enhances stability. [4]
Protection from Light: While NAC-D is relatively stable under light exposure compared to other stress conditions (showing only 3% degradation after 28 days under sunlamp), protection from direct light is still recommended for long-term storage. [5]
NAC-D serves several important roles in experimental settings:
Control for Stereospecificity: NAC-D is primarily used as a negative control in studies investigating glutathione-mediated effects. Research has consistently shown that while NAC-L effectively increases intracellular glutathione levels, NAC-D fails to do so, allowing researchers to differentiate between glutathione-dependent and independent mechanisms. [1]
Direct Antioxidant Effects: Despite its inability to enhance glutathione synthesis, NAC-D retains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group. This property makes it valuable for studying direct antioxidant effects separate from glutathione-mediated pathways. [1]
Metabolic Studies: The significantly different metabolic fate of NAC-D (with 47% excreted unchanged in urine versus 6.1% for NAC-L) makes it useful for investigating the stereoselectivity of metabolic pathways and transport mechanisms. [1]
Biofilm Disruption: Like its L-enantiomer, NAC-D exhibits bactericidal properties and can break down bacterial biofilms of clinically relevant pathogens including Pseudomonas aeruginosa and Staphylococcus aureus, potentially with different efficacy profiles worth investigating. [2]
For in vitro applications, NAC-D is typically used in concentrations ranging from 0.1 to 5 mM, depending on the experimental system. In cell culture media, it is commonly prepared as a 1000X stock solution (e.g., 5 mg/mL) in appropriate buffers or culture media, with aliquots stored at -20°C until use. [3]
For in vivo studies, dosage must be carefully calibrated based on the model system. In animal studies, equivalent human doses are typically scaled by body surface area rather than simple weight-based calculations. The extensive renal excretion of unchanged NAC-D should be considered when designing pharmacokinetic studies. [1]
The primary degradation pathway for NAC-D involves oxidation of its thiol group, leading to dimer formation. Understanding this pathway is crucial for proper handling and storage of stock solutions.
The oxidation of NAC-D follows a stepwise mechanism beginning with the formation of a thiyl radical intermediate through hydrogen abstraction. This radical subsequently dimerizes to form N,N-diacetylcystine (DAC). The presence of metal ion catalysts can accelerate this process, which is why chelating agents like edetate disodium can improve stability. The degradation product DAC has significantly different biological properties, with studies showing it is converted 30 times slower to cysteine when administered intravenously compared to oral administration where it is reduced by cystine-reductase in the intestine. [4]
High-performance liquid chromatography (HPLC) with UV detection represents the gold standard method for quantifying NAC-D and detecting its degradation products. A validated HPLC-UV method based on the European Pharmacopoeia methodology can simultaneously quantify NAC-D and its primary degradation product, DAC. [5] [4]
The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. For NAC quantification, linearity is typically demonstrated between 250-1500 µg·mL⁻¹ (R² > 0.99). The method should successfully separate NAC-D from its degradation products, particularly DAC, which typically elutes at 7.2-7.7 minutes under standard conditions. [5]
Key chromatographic parameters for NAC-D analysis include:
Forced degradation studies help establish the stability-indicating nature of analytical methods and identify potential degradation products:
Oxidative Degradation: Exposure to 0.3% H~2~O~2~ for 3 hours results in approximately 6% degradation of NAC, with multiple degradation products formed. [5]
Acidic Conditions: Treatment with 0.5 M HCl for 1 minute causes about 15% degradation. [5]
Basic Conditions: Exposure to 0.1 M NaOH for 10 minutes leads to approximately 23% degradation. [5]
Thermal Degradation: Heating at 80°C for 3 hours results in about 24% degradation. [5]
Photodegradation: Exposure to a sunlamp for 28 days causes minimal degradation (approximately 3%). [5]
Incomplete Dissolution: If NAC-D does not fully dissolve at the target concentration, brief sonication is recommended. The compound has high solubility in water (250 mg/mL), so dissolution issues are typically related to inadequate mixing rather than solubility limitations. [1]
Unexpected Degradation: If analysis reveals significant DAC formation in fresh preparations, verify oxygen exposure during preparation. Implement more rigorous oxygen exclusion techniques, such as degassing solvents before use and maintaining an inert atmosphere throughout preparation.
pH Drift: NAC solutions may experience pH changes over time. For applications requiring strict pH control, consider preparation in an appropriate buffer system (e.g., phosphate buffer, pH 7.0-7.4).
Precipitation Upon Thawing: If precipitation occurs after freeze-thaw cycles, gently warm the solution to 37°C with mixing. Avoid repeated freeze-thaw cycles by using appropriate aliquoting strategies.
While NAC-D is generally considered safe for research use, standard precautionary measures should be followed:
Proper preparation and storage of this compound stock solutions require careful attention to oxygen exclusion, temperature control, and appropriate container selection. The protocol outlined herein provides researchers with a standardized method for generating reproducible, high-quality NAC-D solutions for experimental use. The unique properties of NAC-D, particularly its inability to enhance glutathione synthesis compared to its L-enantiomer, make it particularly valuable for mechanistic studies differentiating stereospecific versus non-specific antioxidant effects. By following these detailed application notes and protocols, researchers can ensure the reliability and interpretability of experiments utilizing this specialized enantiomeric compound.
N-Acetylcysteine (NAC) is a pharmaceutical drug and nutritional supplement used primarily as a mucolytic agent in respiratory disorders and as an antidote for acetaminophen overdose due to its ability to replenish glutathione stores. It exists in both reduced (NAC) and oxidized (N,N'-diacetyl-L-cystine, Di-NAC) forms, making proper analytical separation crucial for accurate quantification. HPLC analysis of NAC presents specific challenges due to its sulfhydryl group that is prone to oxidation, requiring careful method development to stabilize the molecule and separate it from its degradation products.
The analysis of NAC is particularly important in pharmaceutical quality control and stability studies, as the compound can degrade under various stress conditions. Stability-indicating methods are essential for quantifying NAC and its impurities in both bulk drug substances and formulated products. This document provides detailed protocols for several validated HPLC methods that address these challenges, including methods for NAC alone in syrup and effervescent tablet formulations, as well as simultaneous estimation with combination partners.
Table 1: Chromatographic Conditions for Various NAC HPLC Methods
| Method Parameter | NAC in Wet Cough Syrup [1] | NAC in Effervescent Tablets [2] | NAC with L-Arginine [3] | NAC with Cefexime [4] |
|---|---|---|---|---|
| Column | Waters Symmetry C18 (150×4.6mm, 3.5µm) | Cadenza C18 | Waters Xterra RP8 (150×4.6mm, 5µm) | Acclaim C18 (150×4mm) |
| Mobile Phase | Gradient: Acetonitrile and 0.05M phosphate buffer (pH 3.0) | Gradient: 0.01M octane sulphonate (pH 2.20):Methanol:ACN (90:8:2) | Isocratic: Phosphate Buffer (pH 4.5):Methanol (90:10 v/v) | Isocratic: 25mM KH₂PO₄ (pH 2.7):ACN (90:10 v/v) |
| Flow Rate | 0.8 mL/min | Gradient program | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 214 nm | Not specified | 248 nm | 220 nm |
| Retention Time | ~4.6 minutes | 55 min total run time | NAC: 3.156 min; L-Arginine: 2.697 min | NAC: 2.7 min; Cefexime: 11.47 min |
| Application | Assay of NAC in syrup | Related substances in effervescent tablets | Simultaneous estimation with L-Arginine | Simultaneous estimation with Cefexime |
Table 2: Validation Parameters for NAC HPLC Methods
| Validation Parameter | NAC in Wet Cough Syrup [1] | NAC with L-Arginine [3] | NAC with Cefexime [4] |
|---|---|---|---|
| Linearity Range | 400-600 µg/mL (R=0.999) | Not fully specified (R=0.99) | 10-90 µg/mL |
| Accuracy (% Recovery) | Not specified | 97-103% | 101.16-101.96% |
| Precision (% RSD) | Not specified | <2% | <2% for all cases |
| LOD | Not specified | 2.87 µg/mL | Not specified |
| LOQ | Not specified | 9.56 µg/mL | Not specified |
| Specificity | Specific in presence of degradation products | Resolved from excipients | Specific for both components |
| Robustness | Not specified | Within acceptable criteria | Not specified |
4.1.1 Sample Preparation
4.1.2 Chromatographic Conditions
4.1.3 System Suitability Tests
4.2.1 Mobile Phase Preparation
4.2.2 Standard Preparation
4.2.3 Sample Preparation
4.2.4 Chromatographic Conditions
4.3.1 Mobile Phase Preparation
4.3.2 Sample Preparation
4.3.3 Chromatographic Conditions
The HPLC methods described function as stability-indicating methods capable of separating NAC from its degradation products. Forced degradation studies should be conducted to demonstrate the method's specificity:
The method for NAC effervescent tablets successfully separated and quantified known impurities A, C, and D under all stress conditions, with impurity B specifically appearing under acidic conditions [2]. The method for wet cough syrup demonstrated specificity for NAC in the presence of formulation excipients and forced degradation products [1].
NAC is susceptible to oxidation when in solution and exposed to air, converting to its disulfide form (Di-NAC) [5]. To minimize oxidation:
The choice of detection wavelength depends on the specific method:
Lower wavelengths (210-220 nm) provide higher sensitivity but may have more baseline noise and solvent restrictions.
The pH of the mobile phase is critical for controlling retention and selectivity:
The following diagram illustrates the complete workflow for NAC HPLC method development and validation:
Table 3: Troubleshooting Common HPLC Issues in NAC Analysis
| Problem | Possible Causes | Solutions |
|---|---|---|
| Peak Tailing | Column degradation, inappropriate pH, silanol interactions | Use end-capped columns, lower mobile phase pH (<3), use ion-pair reagents |
| Retention Time Shift | Mobile phase variation, column temperature fluctuations, column aging | Standardize mobile phase preparation, control column temperature, replace aged column |
| Poor Resolution | Incorrect mobile phase composition, excessive flow rate, column selection | Optimize organic modifier ratio, adjust flow rate, change column chemistry |
| Low Recovery | NAC oxidation, incomplete extraction, adsorption to surfaces | Use fresh solutions, optimize extraction time, use appropriate diluents |
| High Background Noise | Contaminated mobile phase, old UV lamp, excessive detection wavelength | Use HPLC-grade reagents, replace UV lamp, optimize wavelength |
The HPLC methods presented provide reliable and validated approaches for the quantification of N-acetylcysteine in various pharmaceutical formulations. Each method has been demonstrated to be specific, precise, accurate, and robust for its intended application. The selection of an appropriate method depends on the specific formulation being analyzed, the available equipment, and the required performance characteristics. Proper attention to sample preparation and mobile phase optimization is critical for success due to the labile nature of NAC. These protocols provide pharmaceutical scientists with ready-to-implement methods that comply with regulatory requirements for drug quality control.
N-acetylcysteine (NAC) is a pharmacologically active compound used as a mucolytic agent, antidote for acetaminophen poisoning, and investigational neuroprotective agent [1]. Accurate quantification of NAC in biological matrices presents significant analytical challenges due to its presence in multiple redox forms - as a free thiol and various oxidized disulfides with other thiol compounds (cysteine, glutathione, proteins) [1].
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for NAC quantification due to its superior sensitivity, specificity, and ability to overcome limitations of earlier methods (GC, HPLC) that required lengthy derivatization or extraction procedures [1]. This protocol details a validated LC-MS/MS method for determining total NAC (after reductive cleavage of disulfides) in human plasma, suitable for pharmacokinetic studies and clinical trial support.
Critical Reagents and Solutions:
Detailed Procedure:
Liquid Chromatography System:
Column: Reversed-phase C18 (e.g., 100 × 2.1 mm, 2.6 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0.0 | 0.3 | 95 | 5 | | 2.0 | 0.3 | 95 | 5 | | 8.0 | 0.3 | 5 | 95 | | 10.0 | 0.3 | 5 | 95 | | 10.1 | 0.3 | 95 | 5 | | 15.0 | 0.3 | 95 | 5 |
Injection Volume: 5-10 µL
Column Temperature: 35°C
Autosampler Temperature: 10°C
Mass Spectrometry Conditions:
Ionization Source: Electrospray Ionization (ESI)
Ionization Mode: Negative
Spray Voltage: 3.5 kV
Source Temperature: 350°C
Ion Source Gas: 50 psi
Collision Gas: Nitrogen
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | |----------|-------------------|------------------|---------------------| | NAC | 162.0 | 84.0 | 15 | | NAC | 162.0 | 32.0 | 25 |
The method has been comprehensively validated according to regulatory guidelines for bioanalytical methods:
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | R² > 0.998 | R² ≥ 0.990 |
| LLOQ | 50 ng/mL | Signal-to-noise ≥ 5 |
| Precision (Intra-day) | 3.2-6.8% RSD | ≤ 15% |
| Precision (Inter-day) | 8.7-13.4% RSD | ≤ 15% |
| Accuracy | -5.9 to 8.5% RE | ± 15% |
| Extraction Recovery | 85-95% | Consistent and reproducible |
| Matrix Effects | No significant suppression | ≤ 15% of variation |
Stability Assessment:
This validated method has been successfully applied to a clinical study with 24 healthy volunteers who received single 200 mg oral doses of NAC in different formulations [1] [2]. The method demonstrated robustness in analyzing approximately 800 human plasma samples, with quality control precision ranging from 8.7% to 13.4% RSD and accuracy from -5.9% to 8.5% relative error [2].
The methodology enabled reliable pharmacokinetic characterization, demonstrating its suitability for clinical trials. The sample preparation workflow efficiently handles the reduction of oxidized NAC forms, providing accurate quantification of total NAC concentrations.
Common Issues and Solutions:
The LC-MS/MS method described provides a robust framework for NAC quantification that can be adapted for related thiol-containing compounds. Future applications could include simultaneous quantification of NAC with its metabolites and related endogenous thiols like cysteine, cystine, glutathione, and their disulfide conjugates [3].
Recent clinical studies have explored NAC's potential in neurological conditions like multiple sclerosis, investigating its effects on oxidative stress biomarkers and symptoms [4] [5] [6]. Reliable NAC quantification methods will remain essential for understanding its pharmacokinetics and pharmacodynamics across these emerging applications.
This compound (D-NAC) is the D-stereoisomer of the more common N-acetyl-L-cysteine (L-NAC). Its key characteristics are summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid [1] |
| CAS Number | 26117-28-2 [1] |
| Molecular Formula | C5H9NO3S [1] |
| Molecular Weight | 163.19 g/mol [1] |
| Mechanism of Action | Antioxidant that scavenges reactive oxygen species (ROS) through its thiol group. [1] [2] |
| Key Limitation | Cannot enter the glutathione metabolic pathway, unlike its L-isomer, and therefore does not contribute to glutathione biosynthesis. [1] [2] |
| Solubility | 250 mg/mL in water (approximately 1531.96 mM). [1] |
While direct data on D-NAC is lacking, the chemical stability of L-NAC in aqueous solution is well-documented and can inform a testing strategy for the D-isomer. The primary degradation pathway for L-NAC is oxidation, leading to the formation of its dimer, N,N'-diacetylcystine (DAC) [3] [4]. This reaction is influenced by oxygen presence, temperature, and storage conditions [3] [4].
Based on these principles, here is a proposed protocol to determine the stability of this compound in aqueous solution.
The following diagram outlines the key steps in a stability study protocol:
Solution Preparation
Storage Conditions
Stability-Indicating Assay (HPLC-UV) A high-performance liquid chromatography method with UV detection (HPLC-UV), adapted from the literature, can be used to quantify D-NAC and its degradation products [3] [4].
Data Analysis
The table below summarizes critical factors to monitor and document during your stability study.
| Parameter | Consideration & Rationale |
|---|---|
| Oxygen Exposure | The primary driver of oxidation. Control and document initial oxygen content in solution and headspace. [4] |
| Temperature | Higher temperatures accelerate degradation. Use controlled stability chambers or refrigerators. [3] |
| pH of Solution | Degradation rates can vary with pH. Monitor and report the initial pH. |
| Container Type | The permeability of the container to oxygen can affect stability (e.g., PVC vs. multilayer barrier films). [4] |
| Light Exposure | Although potentially less critical than oxidation, conduct tests under protected light conditions as a standard practice. |
The lack of direct data means your research will be breaking new ground. The protocol above, based on the well-established behavior of L-NAC, provides a robust and scientifically sound starting point. Your study will be valuable for establishing the first stability guidelines for this compound in aqueous solution.
The table below summarizes the fundamental identifying information for N-Acetyl-D-cysteine and lists some commercial suppliers that provide it for research purposes [1] [2].
| Property | Description |
|---|---|
| CAS Number | 26117-28-2 [1] |
| Molecular Formula | C₅H₉NO₃S [1] |
| Molecular Weight | 163.19 g/mol [1] |
| IUPAC Name | (R)-2-acetamido-3-sulfanylpropanoic acid [1] |
| SMILES | SCC@H=O)NC(C)=O [2] |
| Purity | Various grades offered: 95%, 97%, ≥98% (HPLC) [1] |
| Documented Activity | Scavenges ROS but cannot enter the glutathione metabolic pathway [2]. |
Selected Suppliers:
Although specific protocols for the D-isomer are limited, the extensive research on N-acetyl-L-cysteine (NAC) provides a valuable framework for developing purity and stability protocols. Key methodological considerations are outlined below.
A validated HPLC-UV method for determining NAC concentration and tracking its stability can be adapted for the D-isomer [3].
For higher sensitivity and specificity, particularly in complex biological matrices, an LC-MS/MS method is preferred [4].
Stability studies on parenteral NAC solutions highlight its tendency to oxidize, primarily forming a dimer, and suggest strategies to minimize degradation [3].
The following diagram illustrates a logical workflow for the purity and stability assessment of this compound, integrating the methodologies described above.
When working with this compound, keep the following points in mind:
The table below summarizes key chemical and physical information for the .
| Property | Specification |
|---|---|
| CAS Number | 26117-28-2 [1] [2] |
| Molecular Formula | C(_5)H(_9)NO(_3)S [1] [2] |
| Molecular Weight | 163.19 g/mol [1] [2] |
| Appearance | White Solid [2] |
| Storage Conditions | 2-8°C; Hygroscopic; Protect from light [3] [2] |
| Application | Research and analytical applications; intended for use in HPLC, GC, and MS [1] |
This protocol is adapted from stability-indicating methods used for NAC [5].
The following diagram illustrates the distinct metabolic fates of the N-Acetylcysteine (NAC) isomers, highlighting the key functional difference for researchers.
N-Acetylcysteine (NAC) exists in two enantiomeric forms: the natural L-form and the less common D-form. While N-Acetyl-L-cysteine has well-established roles as a mucolytic agent and antidote for acetaminophen poisoning, the D-enantiomer has gained research interest due to its distinct biological properties. Unlike the L-form, which effectively increases hepatic glutathione levels, the D-isomer demonstrates limited metabolism in biological systems, resulting in significantly higher excretion of unchanged compound in urine (47% of dose compared to 6.1% for L-form) [1]. This metabolic stability makes accurate quantification of the D-enantiomer particularly important for pharmacological studies.
The analysis of NAC in biological matrices presents significant challenges due to its presence in multiple forms—as a free thiol and in various oxidized forms (disulfides) resulting from reactions with other thiols including cysteine, glutathione, or proteins [2]. For comprehensive pharmacokinetic studies, analytical methods must account for all these forms, typically requiring a reductive cleavage step before extraction and analysis. This protocol provides optimized mass spectrometry parameters for reliable quantification of N-Acetyl-D-cysteine in complex biological samples, addressing the growing research interest in this enantiomer's unique antioxidant properties and potential research applications.
The analysis of this compound requires precise liquid chromatography separation coupled with tandem mass spectrometry detection. Based on published methodologies for related compounds, the following parameters have been optimized for NAC analysis:
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
Table 1: Optimal MRM Transitions for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 162 | 84 | -20 |
| This compound | 162 | 32 | -25 |
| DETC-NAC | 263 | 100 | -18 |
| DIPC-NAC (Internal Standard) | 291 | 128 | -22 |
The developed LC-MS/MS method for NAC analysis demonstrates excellent performance characteristics for bioanalytical applications:
Sensitivity and Linearity:
Specificity and Selectivity: The method effectively separates this compound from its L-enantiomer and endogenous compounds, ensuring accurate quantification. The use of specific MRM transitions combined with chromatographic separation provides high selectivity in complex biological matrices including plasma, urine, and cerebral microdialysate.
Proper sample preparation is critical for accurate quantification of this compound in biological matrices. The protocol must account for the various oxidized forms of NAC through a reductive cleavage step:
Reductive Cleavage Procedure:
Alternative Protein Precipitation Method: For methods not requiring reduction, samples can be prepared using perchloric acid precipitation:
Urine sample preparation follows a solid-phase extraction approach for optimal clean-up:
Solid-Phase Extraction Protocol:
Comprehensive method validation following FDA and EMA bioanalytical guidelines ensures reliable quantification:
Linearity and Calibration:
Precision and Accuracy:
Stability Studies:
Table 2: Method Validation Performance Characteristics for Cysteine Analog Analysis
| Validation Parameter | Performance Characteristics | Matrix |
|---|---|---|
| Linear Range | 0.5-500 nM | Plasma, dialysate |
| Precision (RSD) | <10% RSD | Plasma, urine |
| Recovery | >95% from all matrices | Plasma, salt solutions |
| Freeze-Thaw Stability | Stable through 3 cycles | Plasma |
| Bench-top Stability | Stable up to 24 hours at low pH | Plasma, salt solutions |
Implement robust quality control measures during sample analysis:
Mass spectrometric analysis of this compound has significant applications in neurological research, particularly in studies investigating oxidative stress mechanisms. Recent clinical trials have explored NAC administration in Multiple Sclerosis (MS) patients, demonstrating that NAC treatment positively affects cerebral glucose metabolism in several brain regions including the caudate, inferior frontal gyrus, and temporal gyri [5]. These metabolic changes were associated with patient-reported improvements in cognition and attention.
Additional research has shown that NAC administration alters cerebral blood flow (CBF) in MS patients, with significant differences observed in the pons, midbrain, thalamus, and various cortical regions [6]. The accurate quantification of NAC and its metabolites through validated LC-MS/MS methods is therefore essential for understanding the pharmacokinetic and pharmacodynamic relationships in these clinical outcomes.
NAC supplementation has demonstrated measurable effects on oxidative stress biomarkers in clinical studies:
These findings highlight the importance of stereoselective analytical methods for understanding the distinct biological fates and effects of NAC enantiomers.
The following workflow diagram illustrates the complete analytical procedure for this compound quantification in biological matrices:
Figure 1: Experimental Workflow for this compound LC-MS/MS Analysis
The metabolic pathway of N-acetylcysteine compounds involves complex interconversions between reduced and oxidized forms:
Figure 2: Metabolic Pathway and Analytical Transformation of this compound
Ionization Suppression:
Chromatographic Performance:
Sensitivity Challenges:
While this protocol focuses specifically on this compound analysis, researchers requiring enantiomeric separation should implement chiral chromatography methods. Common approaches include:
The presented application notes and protocols provide a comprehensive framework for the quantification of this compound in biological matrices using LC-MS/MS. The method demonstrates excellent sensitivity, precision, and accuracy across relevant concentration ranges for pharmacological studies. The distinct biological behavior of the D-enantiomer, particularly its limited metabolism and inability to enhance glutathione synthesis compared to the L-form, underscores the importance of enantioselective analytical methods in research applications. As clinical interest in NAC continues to grow, especially in neurological disorders like multiple sclerosis, robust mass spectrometry methods will remain essential for understanding its pharmacokinetics and mechanism of action.
N-acetylcysteine (NAC) is a pharmacologically active derivative of the amino acid L-cysteine, widely used as a mucolytic agent and in the management of acetaminophen poisoning. The pharmaceutical activity of NAC is stereospecific, with the L-enantiomer possessing the desired therapeutic effects. The unwanted D-enantiomer may form during synthesis or storage, potentially affecting drug efficacy and safety profiles. The chromatographic enantioseparation of NAC enantiomers is therefore essential for pharmaceutical quality control, ensuring optical purity and compliance with regulatory requirements.
The chiral nature of NAC presents significant analytical challenges that require specialized separation techniques. Conventional reversed-phase HPLC methods typically cannot distinguish between enantiomers, necessitating either chiral stationary phases or pre-column derivatization to form diastereomers separable on standard reversed-phase columns. This application note provides a comprehensive protocol for the precise separation and quantification of N-acetyl-D-cysteine from its L-enantiomer using a robust derivatization approach with o-phthaldialdehyde (OPA) and primary amine additives, followed by separation on polysaccharide-based chiral columns.
Various methodological approaches exist for the chiral separation of NAC, each with distinct advantages and limitations:
Direct separation with chiral stationary phases (CSPs): This approach utilizes specialized chiral columns containing selectors that differentially interact with enantiomers. While potentially eliminating derivatization steps, method development can be time-consuming and columns often exhibit limited versatility across different compound classes.
Indirect method via chiral derivatization: This technique employs chiral derivatizing reagents to form diastereomeric complexes separable on conventional reversed-phase columns. The main disadvantage is the requirement for extremely high purity reagents to avoid formation of multiple diastereomers from a single enantiomer.
Hybrid approach (implemented in this protocol): This method utilizes achiral derivatization with OPA and primary amines to form isoindole derivatives, followed by separation on polysaccharide-based CSPs. This combines the robustness of derivatization chemistry with the versatility of modern chiral columns, offering superior resolution and flexibility in method optimization.
Table 1: Comparison of Chiral Separation Methods for NAC
| Method Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Direct CSP | Differential interaction with chiral selector | No derivatization required | Limited column versatility, higher cost |
| Indirect Derivatization | Formation of diastereomers with chiral reagents | Uses standard reversed-phase columns | Requires high-purity chiral reagents |
| Hybrid Approach | Achiral derivatization + CSP separation | High resolution, flexible optimization | Additional derivatization step required |
Prepare 20 mM ammonium citrate buffer (pH 3.0) by dissolving appropriate amount of citric acid in high-purity water. Adjust pH with ammonia solution (25%) or dilute HCl. Filter through 0.45 μm membrane filter and degas by sonication for 15 minutes. Prepare the final mobile phase by mixing the aqueous buffer with acetonitrile in the ratio 65:35 (v/v) unless otherwise specified for method optimization.
OPA solution: Dissolve 10 mg o-phthaldialdehyde in 0.5 mL methanol. Add 2 mL of 20 mM ammonium citrate buffer (pH 3.0) and 0.5 mL of 1-propylamine (or alternative primary amine). Mix thoroughly and protect from light. Prepare fresh daily for optimal results.
Primary amine solutions: Prepare 0.1 M solutions of various primary amines (ethylamine, 1-propylamine, 1-butylamine, cyclopentylamine, etc.) in methanol for screening purposes.
The derivatization workflow follows a specific sequence to ensure complete reaction and reproducible results:
Step-by-step derivatization protocol:
Standard solution preparation: Dissolve accurately weighed NAC standard in 20 mM ammonium citrate buffer (pH 3.0) to obtain a primary stock solution of 1 mg/mL. Prepare working standards in the concentration range of 0.1-100 μg/mL by appropriate dilution with the same buffer.
Derivatization reaction: Transfer 100 μL of NAC working standard or sample solution to a clean vial. Add 50 μL of OPA solution and 50 μL of primary amine solution (0.1 M in methanol). The optimal amine for routine analysis is 1-propylamine, but alternatives may be screened for specific applications.
Mixing and incubation: Vortex the mixture vigorously for 30 seconds to ensure complete reaction. Allow to stand at room temperature for 5-10 minutes protected from light. The resulting isoindole derivatives are stable for several hours when protected from light.
Chromatographic analysis: Inject 10-20 μL of the derivatized solution into the HPLC system within 2 hours of derivatization.
Chromatographic separation is performed using the following optimized conditions:
Prior to sample analysis, perform system suitability tests to ensure adequate method performance:
The method has been comprehensively validated according to ICH guidelines Q2(R1) for the following parameters:
Table 2: Method Validation Parameters for NAC Enantioseparation
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 0.1-100 μg/mL for both enantiomers | R² > 0.999 |
| LOD (Limit of Detection) | 0.02-0.04 μg/mL | S/N ≥ 3 |
| LOQ (Limit of Quantification) | 0.1 μg/mL | S/N ≥ 10, RSD < 5% |
| Accuracy (% Recovery) | 98.75-102.20% | 95-105% |
| Precision (RSD) | Intra-day: ≤0.61%, Inter-day: ≤0.87% | ≤2% |
| Specificity | Baseline separation of enantiomers (Rs ≥ 2.5) | No interference |
| Robustness | Stable with minor changes in acetonitrile content (±2%), pH (±0.2), temperature (±2°C) | RSD < 2% |
Deliberate, small variations in method parameters were introduced to evaluate method robustness:
The method demonstrated excellent robustness with resolution maintained above 2.0 under all tested conditions, and RSD of retention times less than 2%.
This method has been successfully applied to the determination of optical purity in commercially available NAC formulations including:
The method effectively separates and quantifies the D-enantiomer impurity at levels as low as 0.1% of total NAC content, well below the typical ICH threshold for chiral impurities (typically 0.5-1.0%).
The method demonstrates stability-indicating capabilities by resolving NAC enantiomers from potential degradation products. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions have shown that the method remains specific for NAC enantiomer separation even in the presence of degradation products.
Table 3: Troubleshooting Common Issues in NAC Enantioseparation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor resolution between enantiomers | Inappropriate amine additive, incorrect mobile phase pH, column degradation | Screen alternative amine additives, adjust pH (2.5-4.0), replace column if necessary |
| Peak tailing | Column contamination, inappropriate mobile phase composition | Flush column with strong solvent, adjust organic modifier percentage |
| Retention time drift | Mobile phase inconsistency, temperature fluctuations | Prepare fresh mobile phase daily, use column thermostat |
| Low derivatization efficiency | Old OPA reagent, incorrect reagent ratios, insufficient reaction time | Prepare fresh OPA solution daily, optimize reagent volumes, ensure adequate reaction time (5-10 min) |
| High background noise | Contaminated reagents, mobile phase issues | Use high-purity reagents, filter mobile phase through 0.45 μm filter |
This method is suitable for pharmaceutical quality control in accordance with current regulatory expectations. The validation data demonstrate compliance with ICH guidelines for specificity, accuracy, precision, and linearity. The method can reliably quantify the D-enantiomer impurity at levels significantly below the reporting threshold specified in ICH Q3A and Q3B guidelines.
For regulatory submissions, include:
The presented protocol provides a robust, sensitive, and validated method for the enantioseparation of this compound from its pharmacologically active L-enantiomer. The combination of pre-column derivatization with OPA and primary amines followed by separation on polysaccharide-based chiral columns offers a reliable solution for monitoring optical purity in pharmaceutical development and quality control. The method's proven application to commercial products and compliance with regulatory standards make it suitable for implementation in pharmaceutical analysis laboratories.
The table below summarizes the key chemical characteristics of N-Acetyl-D-cysteine and provides a standard method for preparing stock solutions [1].
| Property | Detail / Protocol Step |
|---|---|
| Chemical Formula | C5H9NO3S [1] |
| Molecular Weight | 163.20 g/mol [1] |
| CAS No. | 26117-28-2 [1] |
| Step 1: Solvent Selection | Use DMSO to pre-dissolve NAC-D for a master liquid stock solution [1]. |
| Step 2: Solution Preparation | Sequentially add PEG300, Tween 80, and then ddH2O to the DMSO master liquid. Ensure the solution is clear at each step before adding the next solvent [1]. |
| Step 3: Alternative Preparation | As an alternative to the aqueous solution, the DMSO master liquid can be added to Corn Oil [1]. |
For your experimental design, it is critical to note the fundamental difference between the D- and L- forms, which goes beyond solubility:
The diagram below illustrates this critical mechanistic difference.
Q1: What is the primary research application of this compound? NAC-D is primarily used as a control compound in experiments to distinguish between the effects of the thiol group (which both isomers share) and the specific biochemical roles of the L-form, such as glutathione synthesis and integration into specific metabolic pathways [1].
Q2: The solution turns cloudy during preparation. What should I do? If the solution becomes cloudy at any stage, it indicates that the compound is precipitating. You should:
Q3: How should I store this compound stock solutions? Always follow the manufacturer's specific storage recommendations. For long-term stability, it is generally advised to:
The stability of NAC in solution is primarily challenged by oxidation, which is influenced by several factors. The main degradation product is N,N'-diacetylcystine (DAC), a dimer formed via oxidation of the thiol groups [1] [2] [3].
The table below summarizes the key factors affecting NAC stability and their impacts:
| Factor | Impact on Stability | Key Findings |
|---|---|---|
| Oxygen (O₂) | Major destabilizing factor | Oxidation is the primary degradation pathway. DAC formation depends directly on the amount of O₂ in solution and container headspace [3]. |
| Temperature | Major destabilizing factor | Higher temperatures accelerate degradation. Stability is significantly longer under refrigeration (5°C) compared to room temperature [1]. |
| Additives/Stabilizers | Can improve stability | Zinc gluconate (62.5 µg·mL⁻¹) effectively stabilized a 25 mg·mL⁻¹ NAC solution for 8 days at 5°C. EDTA, ascorbic acid, and tocopherol were also studied [1]. |
| pH | Influences degradation | Forced degradation studies show NAC is susceptible to both acidic and basic conditions, with higher degradation in alkaline environments [1]. |
Based on these factors, here are specific troubleshooting guides and FAQs.
You can use a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate and quantify both NAC and its dimer, DAC [2].
The following diagram illustrates the core degradation pathway and the primary stabilization strategies.
While the core chemical stability regarding oxidation is expected to be similar, their biological functions differ significantly.
The experimental protocols and quantitative data in the search results, including the stabilizing effect of zinc gluconate and the specific HPLC methods, are based on studies of N-Acetyl-L-cysteine. When applying these to the D-enantiomer, you should verify their performance in your specific experimental system, as enzymatic degradation pathways or interactions with biological components will differ.
N-Acetyl-Cysteine (NAC) is a well-known precursor and by-product in the glutathione (GSH) metabolic pathway. Its primary role is to provide cysteine residues, which are a rate-limiting substrate for the de novo synthesis of glutathione [1] [2]. The diagram below illustrates the core glutathione pathway and where NAC intervenes.
A critical function of glutathione is to mitigate oxidative stress. This fundamental antioxidant mechanism is summarized in the table below.
| Component | Role in Antioxidant Defense | Key Details |
|---|---|---|
| Reactive Oxygen Species (ROS) | Pro-oxidant molecules | Includes superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH). Production increases during intense exercise, inflammation, and disease states [1] [2]. |
| Glutathione (GSH) | Direct free radical scavenger; Cofactor for GPx | Directly quenches hydroxyl radicals and other ROS. Serves as an essential co-substrate for Glutathione Peroxidase (GPx) to reduce harmful peroxides (e.g., H₂O₂, lipid peroxides) [1] [3]. |
| Oxidized Glutathione (GSSG) | Inactive, oxidized form | Formed when GSH is used as an antioxidant (e.g., by GPx). The GSH/GSSG ratio is a key marker of cellular oxidative stress [1] [3] [4]. |
| Glutathione Reductase (GR) | Recycles GSSG back to GSH | Uses NADPH to reduce GSSG, regenerating the active GSH pool and maintaining the cellular redox balance [1] [3]. |
To study pathway interference, researchers use various methods to monitor glutathione levels and can employ specific inhibitors.
Accurately measuring glutathione and its oxidized form is crucial for assessing the impact of NAC. The following table outlines common techniques.
| Method | Principle | Key Considerations |
|---|---|---|
| Colorimetric Assays | Measures GSH concentration through a color-forming chemical reaction [5]. | Suitable for high-throughput screening; may lack specificity in complex biological samples [4]. |
| Liquid Chromatography (LC) | Separates GSH and GSSG from other components in a sample. Often used with UV or mass spectrometry (MS) detection [4]. | HILIC (Hydrophilic Interaction LC) is particularly well-suited for separating the highly polar glutathione molecules. Considered a gold standard for accuracy [4]. |
| Capillary Zone Electrophoresis (CZE) | Separates ions (GSH, GSSG) based on their electrophoretic mobility in a capillary [4]. | Faster and more economic than LC with less need for derivatization; requires smaller sample volumes [4]. |
| Surface-Enhanced Raman Scattering (SERS) | Uses metal nanoparticles to enhance the Raman signal of GSH, allowing for highly sensitive detection [5]. | An emerging, efficient, and selective technique for biomolecule detection like GSH [5]. |
A common strategy to study glutathione dependency is to inhibit its synthesis. The compound Buthionine-sulfoximine (BSO) is a specific, well-characterized pharmacological inhibitor [6].
What is the primary mechanism by which N-Acetyl-Cysteine (NAC) supports glutathione metabolism? NAC functions primarily as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione. Cysteine itself has poor bioavailability and can be toxic at higher doses. NAC's acetyl group makes it more stable and effective at increasing intracellular cysteine levels, thereby promoting the de novo synthesis of glutathione [1] [2].
My experiments require inhibiting the glutathione pathway. What is a standard tool for this? Buthionine-sulfoximine (BSO) is the most widely used pharmacological inhibitor for this purpose. It specifically targets and inhibits γ-glutamylcysteine ligase (GCL), the first and rate-limiting enzyme in glutathione synthesis. This leads to a reliable depletion of intracellular glutathione pools, allowing you to study the effects of glutathione deficiency [6].
What are the major technical challenges in accurately measuring glutathione levels in biological samples? Key challenges include:
Most scientific literature, including the studies cited here, exclusively investigates N-Acetyl-L-cysteine (NAC). The D-isomer (this compound) is a distinct chiral molecule and may not be metabolized through the same pathways or have the same biological activity. You should design your experiments with this critical distinction in mind.
The core mechanisms of N-Acetyl-L-cysteine (NAC), which is the common and biologically active form, are summarized in the table below. When planning experiments, these mechanisms are potential points where artifacts could arise, for example, through unintended alteration of redox states or protein activity.
| Mechanism | Description | Relevance to Experimental Artifacts |
|---|---|---|
| Glutathione Repletion [1] [2] | Serves as a precursor to L-cysteine, a rate-limiting amino acid for synthesizing glutathione (GSH), a major intracellular antioxidant. | Modulating the cellular redox environment can inadvertently affect pathways being studied, such as apoptosis or inflammation. |
| Direct Reactive Oxygen Species (ROS) Scavenging [1] | Directly interacts with and neutralizes various reactive oxygen species. | Can confound results in studies investigating oxidative stress if not properly accounted for in the experimental design. |
| Mucolytic Action [1] [2] | Breaks down disulfide bonds in mucin proteins, reducing the viscosity of mucus. | Primarily relevant for in vivo or 3D cell culture models involving mucus or biofilms; may be a minor concern in standard 2D cell cultures. |
| Cysteine Reactivity & Protein Binding [3] | The thiol (-SH) group in its cysteine moiety can react with electrophilic centers, including other cysteine residues on proteins. | May cause unintended modification of protein structures and functions, potentially leading to off-target effects. |
| Anti-inflammatory Effects [1] [4] | Reduces the production of pro-inflammatory cytokines and can inhibit the activation of key signaling pathways like NF-κB. | Can mask or alter genuine inflammatory responses in cellular or animal models of disease. |
When designing experiments with NAC, pay close attention to these parameters to ensure reproducibility and minimize artifacts:
The following diagram outlines a logical approach to diagnosing potential NAC-related artifacts in your experiments.
Q: What is the typical dosage range for NAC in cell culture studies?
Q: How should I prepare and store stock solutions of NAC?
Q: Besides acting as an antioxidant, how else could NAC be affecting my cells?
Q: The literature shows conflicting results for NAC in my field of study. Why?
| Method | Key Parameters / Spectral Features | Application in Purity Verification | Key Attributes |
|---|
| HPLC-UV [1] | Column: C18 (e.g., 4.6 x 250 mm, 5 µm). Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). Gradient: 0-20 min: 0-50% B. Flow Rate: 1.0 mL/min. Detection: 200-210 nm. | Quantifies NAC and its main dimeric degradation product (N,N'-diacetylcystine). A stability-indicating method validated per ICH guidelines [1]. | - Linearity: 250-1500 µg/mL (R²>0.99).
This method is ideal for quantifying NAC and monitoring its stability.
The workflow for this HPLC-UV analysis and validation can be summarized as follows:
¹H NMR is used to verify the molecular structure of the compound.
Q1: My HPLC analysis shows excessive peak tailing or broadening for the main NAC peak. What could be the cause? A: This is often related to the column condition or mobile phase pH.
Q2: During forced degradation studies, I see multiple unknown peaks. How can I identify them? A: The primary degradation product of NAC is its dimer, N,N'-diacetylcystine [1].
Q3: How can I improve the stability of NAC solutions during my analysis? A: NAC is susceptible to oxidation, especially in solution [1].
Q1: What is the primary degradation pathway for NAC in solution?
Q2: Why is preventing NAC degradation critical for parenteral formulations?
Q3: What are the key factors that trigger and accelerate NAC degradation?
| Observed Issue | Potential Root Cause | Recommended Corrective Action |
|---|---|---|
| High levels of DAC in final product | Excessive oxygen in primary packaging headspace | Minimize headspace volume during the manufacturing and filling process [1]. |
| DAC formation during long-term storage | Oxygen permeation through semi-permeable container walls | Use oxygen absorbers (e.g., Mitsubishi SS-500BXMBC) inside the secondary packaging [1]. |
| Low bioavailability of cysteine from NAC formulation | High conversion of NAC to the poorly bioavailable DAC | Implement packaging with high oxygen barrier properties, such as a multilayer coextruded film or SiOx-coated foil for secondary packaging [1]. |
| Inconsistent NAC stability between batches | Variable initial oxygen concentrations in solution and headspace | Standardize and control the gas environment during manufacturing; consider nitrogen sparging of solutions before filling [1]. |
This high-performance liquid chromatography (HPLC) method, validated for analyzing NAC in parenteral nutrition, can be adapted for quality control and stability studies [1].
1. Objective: To simultaneously quantify the concentrations of N-acetylcysteine (NAC) and its degradation product, N,N-diacetylcystine (DAC), in a formulated product.
2. Materials and Equipment:
3. Procedure:
4. Acceptance Criteria:
The diagram below illustrates the degradation process and the primary points of intervention for stabilization.
NAC protects protein thiol groups from oxidation through several interconnected biochemical pathways, summarized in the diagram below.
The primary mechanisms are:
The table below summarizes key experimental findings on NAC's effects from recent studies.
| Experimental Model | NAC Concentration / Dose | Key Findings Related to Thiol & Oxidative Stress |
|---|---|---|
| In vitro (Human Plasma) [3] | 5–50 µg/mL | Dose-dependently broke the disulfide bond in cysteinylated albumin (HSA-Cys), regenerating the reduced, active Cys34. |
| In vitro (CHO-K1 cells) [2] | 1 mM (pre-treatment) | Provided broad-spectrum protection against cytotoxicity induced by Arsenic, Mercury, Cadmium, Chromium, and Cobalt. |
| In vitro (MIN6 β-cells) [5] | 1 mM (culture medium) | Reduced cellular oxidative stress under both physiological and fatty acid stress conditions. |
| In vivo (Aging Mice) [6] | 50 mM in drinking water (~600-1200 mg/kg/day) | Improved glucose tolerance; reduced beta-cell oxidative stress and preserved function under high-fat diet challenge. |
| Ex vivo (Human AVFS Fibroblasts) [7] | 1 mM (5-day treatment) | Restored complex I activity, mitochondrial membrane potential, cellular respiration; reduced oxidative damage markers (MDA, Carbonyl, 8-OHdG). |
| In vivo (Diabetic Rats) [8] | Not Specified | Decreased lipoperoxidation and protein oxidation in submandibular glands; increased S-glutathionylation. |
Here are detailed methodologies for common experiments using NAC, derived from the search results.
This protocol is adapted from studies on MIN6 beta-cells and CHO-K1 cells [5] [2].
Workflow Diagram
Procedure
This protocol is based on long-term studies in aging mice [6].
Workflow Diagram
Procedure
Q1: Why might my NAC treatment fail to show a protective effect in my cell model?
Q2: What are the critical controls for an experiment with NAC?
Q3: How does NAC compare to traditional metal chelators? NAC, and especially its more lipophilic amide derivative NACA, can offer broad-spectrum protection against multiple toxic metals (As, Hg, Cd, Cr, Co) simultaneously. While traditional chelators like DMSA are highly effective, they are often metal-specific and more hydrophilic, limiting access to some cellular compartments. NAC's dual role as both an antioxidant and a chelator may provide superior protection in some in vitro models [2].
Q4: What is the clinical and regulatory status of NAC? NAC is an FDA-approved prescription drug for acetaminophen overdose and as a mucolytic agent [1] [9]. The FDA has stated it is illegal to include NAC in dietary supplements because it is an approved drug; however, this policy is under review. Prescription NAC is always available under medical guidance [9].
The table below summarizes three validated analytical methods for NAC, detailing key parameters and potential application notes.
| Method Type | Key Validation Parameters | Application Notes |
|---|
| Spectrophotometric (UV-Vis) [1] | - Linearity: 1.0-100.0 μM (R² > 0.9999)
Here are solutions to frequently encountered problems during NAC analysis, based on the search results.
| Problem | Possible Cause | Troubleshooting Solution |
|---|
| Low Recovery / Inaccurate Quantification | Oxidation of NAC to its dimer (N,N'-diacetylcystine) during sample preparation or storage [2] [3]. | - Use antioxidants like zinc gluconate (e.g., 62.5 μg/mL) or edetate disodium in solutions [3].
For your team's laboratory protocols, here are detailed methodologies for two common techniques.
1. Spectrophotometric Method using TPTZ [1] This method is ideal for rapid, cost-effective analysis of pure NAC samples, such as in pharmaceutical formulations.
2. LC-MS/MS Method for Biological Samples [4] [5] This method is suited for high-sensitivity analysis in complex matrices like plasma.
To help visualize the decision-making process for method selection and stability investigation, here is a workflow diagram:
For researchers identifying and quantifying N-Acetyl-D-cysteine and its impurities, two highly effective chromatographic methods are detailed below.
Table 1: Liquid Chromatography-UV-Mass Spectrometry (LC-UV-MS) Method [1] [2]
| Parameter | Specification |
|---|---|
| Core Application | Simultaneous determination of N-Acetylcysteine and four pharmacopeial impurities (cysteine, cystine, N,N'-diacetylcystine, N,S-diacetylcysteine) in effervescent tablets. |
| Detection | Subsequent UV (for N-Acetylcysteine) and MS (for impurities). |
| MS Interface | Pneumatically assisted electrospray (Ionspray). |
| Mobile Phase | Acidic (pH 3.0), with 0.1% formic acid to stabilize thiol compounds. |
| Quantitation Limits | - N-Acetylcysteine: 2.28 µg/mL (UV)
Table 2: Reversed-Phase HPLC (RP-HPLC) Method [3] [4]
| Parameter | Specification |
|---|---|
| Core Application | Stability-indicating determination of N-Acetyl-L-cysteine (NAC) and its oxidized dimer, N,N'-diacetyl-L-cystine (Di-NAC). |
| Detection | UV. |
| Key Advantage | Simpler setup than LC-MS; suitable for cell culture media and formulation analysis. |
| Linearity | R = 1.00 for both NAC and Di-NAC. |
| Quantitation Limits | - NAC: LOD 0.0001 mg/mL, LOQ 0.00018 mg/mL
Understanding the stability of N-Acetylcysteine is critical as its primary degradation pathway is oxidation to the disulfide dimer, N,N'-diacetylcystine [4].
Table 3: Forced Degradation Study Results for N-Acetylcysteine [4]
| Stress Condition | API Degradation | Observed Degradation Products (Retention Times) |
|---|---|---|
| Heat (80°C, 3 hours) | 24% | Multiple products, including a predominant peak at 7.2-7.7 min (identified as the NAC dimer). |
| Oxidation (H2O2 0.3%, 3 hours) | 6% | Peaks at 1.6 min, 2.0 min, and the NAC dimer (7.2-7.7 min). |
| Acid (HCl 0.5 M, 1 minute) | 15% | Peaks at 1.5 min, 1.7 min, and the NAC dimer. |
| Alkaline (NaOH 0.1 M, 10 minutes) | 23% | Peaks at 1.9 min, 2.0 min, and the NAC dimer. |
| Light (Sunlamp, 28 days) | 3% | The NAC dimer. |
Stabilizing agents can significantly improve solution stability. One study found that adding zinc gluconate (62.5 µg·mL-1) stabilized a 25 mg·mL-1 NAC solution for over 8 days under refrigeration (5 ± 3 °C) [4].
Here are solutions to common challenges you may encounter in your experiments.
How can I prevent the oxidation of N-Acetylcysteine in my solution? To minimize oxidation, prepare fresh solutions and use an acidic mobile phase (pH ~3.0) during analysis [1] [2]. For parenteral or cell culture solutions, consider adding stabilizers like disodium edetate or zinc gluconate, and store solutions refrigerated with minimal headspace to reduce oxygen exposure [4].
Why are my cysteine and cystine peaks co-eluting, and how can I resolve them? Co-elution of cysteine and cystine is a known issue in some LC methods [1]. To resolve this, use Mass Spectrometry (MS) detection in addition to UV. MS provides superior selectivity based on mass-to-charge ratio (m/z), allowing for accurate identification and quantification of co-eluting impurities that UV cannot distinguish [1] [2].
My method is not sensitive enough to detect low levels of impurities. How can I improve it? Switching from UV to MS detection can dramatically improve sensitivity for impurity detection. The LC-MS method can achieve quantitation at the nanogram-per-milliliter level, which is crucial for detecting impurities at the low concentrations required by pharmacopeias [1] [2].
The following diagram outlines a logical workflow for the identification and quantification of this compound impurities, integrating the methods discussed.
The table below summarizes the basic identification and handling information for N-Acetyl-D-cysteine:
| Property | Description |
|---|---|
| CAS Number | 26117-28-2 [1] [2] [3] |
| Molecular Formula | C5H9NO3S [1] [2] [3] |
| Molecular Weight | 163.19 g/mol [1] [2] [3] |
| Physical State | Solid, White to Off-White [1] |
| Solubility | Soluble in water (250 mg/mL), DMSO (slightly), Methanol (slightly) [1] [3] |
| Density | 1.294 g/cm³ [1] [3] |
| Flash Point | 200.4°C [1] |
| Handling Precautions | Avoid dust formation, avoid contact with skin and eyes, use personal protective equipment (gloves, safety goggles), ensure adequate ventilation [1]. |
For ensuring the compound's stability, please adhere to the following conditions:
A critical factor for your experimental design and data interpretation is the fundamental biochemical difference between the D- and L- enantiomers.
To help you plan your experiments, here is a logical workflow that incorporates the key considerations for using this compound:
Here are answers to some specific questions you or your team might encounter:
Q1: Why is my this compound not having the expected antioxidant effect in my cell model?
Q2: How long is my stock solution stable?
Q3: What is the main degradation product I should look out for?
The table below summarizes the core characteristics of N-Acetyl-D-cysteine for easy comparison.
| Feature | Description |
|---|---|
| Core Activity | Direct antioxidant and reactive oxygen species (ROS) scavenger [1] [2] |
| Primary Mechanism | Interacts with and neutralizes free radicals via its thiol (-SH) group [1] [2] |
| Role in Glutathione (GSH) Pathway | Cannot be used for the biosynthesis of glutathione due to its D-configuration [1] [2] |
| Key Differentiator from L-Form | Useful in experiments designed to isolate the effects of direct ROS scavenging from indirect, GSH-dependent antioxidant pathways [1] |
Here are detailed methodologies for key experiments to confirm this compound's activity in a research setting.
This protocol verifies that D-NAC does not contribute to the glutathione pool.
This protocol tests the direct radical-scavenging ability of D-NAC.
The following diagram illustrates the logical workflow for characterizing this compound, highlighting the critical decision point based on its stereochemistry.
Q1: What is the most critical difference between this compound and N-Acetyl-L-cysteine in experimental outcomes? The most critical difference is that D-NAC will not increase intracellular glutathione levels [1]. Any observed biological activity with D-NAC can be attributed to mechanisms other than GSH synthesis, primarily direct ROS scavenging.
Q2: My experiment shows a biological effect with this compound. What does this mean? This strongly suggests that the observed effect is due to direct antioxidant activity (radical scavenging) rather than an indirect mechanism involving the glutathione system. Your results help isolate the pathway responsible for the effect.
Q3: What is a typical working concentration for this compound in cell culture? A concentration of 20 mM has been used in pretreatment experiments [1]. However, you should perform a dose-response curve to determine the optimal and non-toxic concentration for your specific cell type and assay.
Q4: Why would a researcher choose to use the D-enantiomer over the more common L-form? D-NAC is a valuable experimental tool to dissect mechanisms. If your goal is to prove that an effect is solely due to direct ROS scavenging and not mediated by boosting glutathione, then D-NAC is the appropriate choice.
N-Acetyl-L-Cysteine (NAC) exerts its antioxidant effects through several key mechanisms, which are well-documented in scientific literature. The table below summarizes these pathways.
| Mechanism | Description | Key Components / Pathways |
|---|---|---|
| Glutathione Precursor | Provides cysteine, rate-limiting precursor for glutathione (GSH) synthesis; primary role in chronic/indirect antioxidative effects [1] [2] [3]. | γ-glutamylcysteine synthetase (γ-GCS), GSH synthetase, glutathione peroxidase (GPx) [3]. |
| Fast-Acting Antioxidant Pathway | Rapidly catabolized to hydrogen sulfide (H₂S) and further oxidized to sulfane sulfur species; mediates immediate cytoprotection [4] [5]. | Cysteine catabolism, 3-mercaptopyruvate sulfurtransferase (MST), sulfide:quinone oxidoreductase (SQR), sulfane sulfur (S⁰) [5]. |
| Direct Reactive Oxygen Species (ROS) Scavenging | Directly interacts with and neutralizes reactive oxygen species via its thiol (-SH) group; kinetically limited contribution [6]. | Scavenges hydroxyl radical (·OH), hypochlorous acid (HOCl); low rate constants for H₂O₂ & superoxide (O₂·⁻) [6]. |
| Anti-inflammatory Action | Reduces inflammation by suppressing activation of NF-κB and decreasing pro-inflammatory cytokine production [1] [7] [2]. | Lowers IL-6, C-reactive protein (CRP), TNF-α [7]. |
The following diagram illustrates the primary metabolic pathways through which NAC exerts its antioxidant effects.
Diagram 1: Key Metabolic Pathways of N-Acetyl-L-Cysteine. NAC is deacetylated to cysteine, which feeds into two major pathways: glutathione (GSH) synthesis for sustained antioxidant capacity, and catabolism to hydrogen sulfide (H₂S) and sulfane sulfur for rapid cytoprotection. roGFP2 is a genetically encoded redox sensor [5].
The table below summarizes quantitative data from experimental studies comparing NAC's efficacy with other compounds.
| Compound / Intervention | Experimental Context | Key Efficacy Findings / Outcome Measures | Comparative Result |
|---|---|---|---|
| N-Acetylcysteine (NAC) | Chronically glucose-fed rats (insulin resistance model); 2 g/kg/day orally for 4 weeks [8]. | Reversed systolic hypertension, insulin resistance, plasma MDA, 4-HNE; reduced superoxide anion & NADPH oxidase in aorta/liver [8]. | Effective systemic antioxidant; reversed oxidative stress in vasculature, liver, muscle [8]. |
| Ramipril (ACE Inhibitor) | Same model as above; 1 mg/kg/day [8]. | Reversed hypertension; lesser effect on insulin resistance; blocked superoxide only in aorta; no reduction in liver NADPH oxidase, plasma MDA/4-HNE [8]. | Preferentially targeted vasculature; weaker systemic antioxidant effect vs. NAC [8]. |
| N-Acetylcysteine (NAC) | In vitro study against E. faecalis (ATCC 19433); 200 mg/ml [9]. | Significant reduction in bacterial CFU counts post-irrigation [9]. | Significant antimicrobial activity; less effective than NaOCl; not significantly different from Grape Seed Extract [9]. |
| 5.25% Sodium Hypochlorite (NaOCl) | Same in vitro dental study [9]. | Significantly reduced CFU counts [9]. | Superior antimicrobial efficacy vs. NAC and Grape Seed Extract [9]. |
| 50% Grape Seed Extract (GSE) | Same in vitro dental study [9]. | Reduced bacterial CFUs [9]. | Demonstrated antimicrobial properties; less effective than NaOCl; not significantly different from NAC [9]. |
| N-Acetylcysteine (NAC) | Hemodialysis patients (n=48); 600 mg orally twice daily for 6 months [10]. | Significant increase in NO; decrease in MDA, ADMA, CRP; increased hemoglobin & albumin [10]. | Effectively reduced oxidative stress & inflammation in clinical setting [10]. |
For researchers looking to replicate or design similar studies, here are the methodologies from key experiments cited.
1. Protocol: Antimicrobial Efficacy in Endodontic Treatment (from [9])
2. Protocol: Antioxidant Effects in an Insulin Resistance Model (from [8])
3. Protocol: Clinical Oxidative Stress Reduction in Hemodialysis (from [10])
| Feature | N-Acetyl-L-Cysteine (L-NAC) | N-Acetyl-D-Cysteine (D-NAC) |
|---|---|---|
| Stereochemistry | L-enantiomer (naturally occurring) | D-enantiomer (synthetic mirror image) |
| Primary Experimental Role | Active compound under investigation | Stereospecific control [1] |
| Cysteine & GSH Precursor | Yes (can be converted to cysteine for GSH synthesis) | No (not metabolized into cysteine) [1] |
| Inhibition of Ferroptosis | Yes (via dual mechanisms) | Yes (via direct mechanism only) [1] |
| Key Mechanism for Ferroptosis Inhibition | 1. Precursor for cysteine/GSH 2. Direct reducing substrate for GPX4 | Direct reducing substrate for GPX4 [1] | | GPX4 Dependency | Required for anti-ferroptotic activity [1] | Required for anti-ferroptotic activity [1] |
The following workflow outlines the key steps for a control experiment designed to investigate the mechanism of action, using ferroptosis inhibition as an example.
Workflow Interpretation:
The diagram below illustrates the distinct pathways through which L-NAC and D-NAC exert their protective effects against ferroptosis.
Pathway Interpretation:
The table below summarizes the protective effects of N-Acetyl-L-cysteine (NAC) across various experimental models, as reported in the search results.
| Experimental Model | Inducing Agent/Pathology | NAC Dose & Route | Key Quantitative Findings with NAC Treatment | Citation |
|---|---|---|---|---|
| Parkinson's Disease (Mouse) | Rotenone | 80 mg/kg/day, intraperitoneal | ↑ Expression of Sod, Gpx, Cat, Nrf2, Ho-1; ↓ Expression of lncRNAs Malat1, Neat1, Gas5; ↑ Antioxidant enzyme activity [1]. | |
| Alzheimer's Disease (5xFAD Mouse) | Aβ Pathology | ~100 mg/kg/day, dietary (600 mg/kgDiet) | ↓ Brain Aβ40 levels; ↓ Brain 4-HNE levels to control; Improved creatinine clearance; ↓ Plasma S100β; Improved Y-maze performance [2]. | |
| Alzheimer's Disease (APP/PS1 Mouse) | Ethanol Exposure | Not specified | ↓ Inflammatory mediators (NLRP3, TNF-α); ↑ Synaptic proteins (SYP, PSD95, BDNF); Attenuated cognitive impairment [3]. | |
| Lung Toxicity (Rat) | Mercury (Hg) Chloride | 50 mg/kg/day, oral gavage | ↓ Hg levels in blood/lung; ↑ SOD1 expression (0.51 to 0.76-fold); ↓ Oxidative/inflammatory genes (MPO, HIF1, NOS, FN1) [4]. | |
| Social Isolation Stress (Mouse) | Stress-induced liver damage | Intraperitoneal | ↑ Serum antioxidant capacity; ↑ Liver catalase; ↓ Serum MDA; ↓ Liver IL-1β & IL-6 gene expression [5]. | |
| Primary Hippocampus Neurons | H₂O₂ (300 µmol/l) | 100 µmol/l, in culture media | ↑ Cell viability; ↓ ROS levels; ↓ Phosphorylation of p38 MAPK and JNK; ↓ Tau protein phosphorylation [6]. |
For researchers looking to replicate or understand the depth of these studies, here are the methodologies for two key models.
The neuroprotective and antioxidant effects of NAC are primarily mediated through the following interconnected mechanisms, with the Nrf2 pathway being central:
(Nrf2 Pathway Activation diagram illustrates NAC's role in antioxidant defense)
The data presented here is for N-Acetyl-L-cysteine (NAC), the biologically active form. The N-Acetyl-D-cysteine isomer is not expected to function as a precursor for glutathione synthesis in the same way [7] [8]. This is a critical distinction for your comparison guide.
To obtain the specific information you need on this compound, I suggest:
The table below summarizes key experimental approaches used in recent studies to profile the metabolic impact of NAC.
| Experimental Model | Primary Analytical Technique | Key Metabolic Findings / Affected Pathways | Study Reference |
|---|---|---|---|
| Healthy Human Subjects | Longitudinal Untargeted Plasma Metabolomics | Similar acute metabolic response between CMA formulas with NAC and cysteine; impacts on amino acid, lipid, and nicotinamide metabolism. [1] | |
| Goat Ovarian Granulosa Cells | RNA-seq (Transcriptome Sequencing) | 122 differentially expressed genes (DEGs); pathways: neuroactive ligand-receptor interaction, cAMP signaling, Wnt signaling. [2] | |
| Plant-pathogen (Xanthomonas citri) | GC-TOF/MS (Targeted Metabolomics) | NAC metabolized by cells, affecting cysteine metabolism; reduction in proteogenic amino acids (e.g., glutamine), impacting nitrogen metabolism and protein synthesis. [3] |
For researchers looking to replicate or design similar studies, here are the detailed methodologies from the cited works:
Protocol for Longitudinal Metabolomics in Human Subjects [1]:
Protocol for Transcriptomic Profiling in Cell Cultures [2]:
Protocol for GC-TOF/MS Metabolomics in Bacteria [3]:
The diagram below synthesizes findings from multiple studies to illustrate the core metabolic pathways influenced by NAC, highlighting its role as a precursor to glutathione and its broader regulatory effects.
The table below summarizes the key differences between the two isomers.
| Feature | N-Acetyl-L-cysteine (NAC) | N-Acetyl-D-cysteine (NAC-D) |
|---|---|---|
| Isomer Type | L-enantiomer (biologically active form) | D-enantiomer (mirror-image) [1] |
| Primary Mechanism | Precursor for glutathione (GSH) synthesis; direct ROS scavenging; mucolytic action [2] [3] [4] | Direct ROS scavenging only [1] |
| GSH Pathway | Can enter and replenish glutathione [2] [4] | Cannot enter the glutathione metabolic pathway [1] |
| Key Pharmacokinetic Parameters (NAC-L) | Bioavailability: <10% (oral) [3] [5] Tmax: ~1-2 hours (oral) [6] [3] [4] Half-life: ~2.3-6.25 hours (oral/IV) [3] [4] Renal Excretion: ~3.7-22% [6] [3] | Not Available (Specific PK parameters for NAC-D were not found in the search results.) |
The clear functional difference between NAC and NAC-D is established through specific experimental protocols.
In Vitro Cell Culture Study: One study used HepaRG human hepatoma cells to investigate protection against acetaminophen (APAP)-induced toxicity [7]. While this study compared NAC to N-acetylcysteineamide (NACA), the methodology for assessing glutathione-related mechanisms is relevant.
Evidence for NAC-D's Limited Function: The critical finding that N-Acetyl-D-cysteine cannot increase intracellular GSH levels comes from a study where cells were pretreated with 20 mM NAC-D for 1 hour [1]. The results showed that unlike a GSH monoester, NAC-D did not elevate GSH and did not protect against hypoxic apoptosis, demonstrating that its antioxidant activity is confined to direct scavenging [1].
The following diagram illustrates the distinct metabolic fates of NAC-L and NAC-D, which underpin their functional differences.
This diagram highlights that the key pharmacokinetic and functional difference lies in the metabolic pathway. The L-form is a prodrug for L-cysteine and subsequently glutathione, enabling a wide range of indirect antioxidant effects. The D-form, due to its chirality, is excluded from this primary biosynthetic pathway [1].
For researchers, the choice between these isomers is highly purpose-driven:
The table below summarizes the key differences between the D and L isoforms based on available data.
| Property | N-Acetyl-D-cysteine (N-Acetyl-D-cysteine) |
N-Acetyl-L-cysteine (NAC) |
|---|---|---|
| ROS Scavenging | Scavenges ROS via thiol group reaction [1] | Directly scavenges specific ROS (e.g., •OH, HOCl); precursor for glutathione (GSH) [2] [3] |
| Glutathione Boosting | Does not increase hepatic GSH [1] | Robustly boosts intracellular GSH synthesis [3] [4] [5] |
| Biological Utilization | Not effectively utilized; 47% of dose excreted unchanged [1] | Effectively utilized; only 6.1% of dose excreted unchanged [1] |
| Stereoselectivity | "Unnatural" D-isomer [1] | Natural L-isomer involved in biological pathways [1] |
The core difference lies in stereoselectivity. Many biological processes, including enzyme recognition and metabolic pathways, are specific to the L-isomer. As one study concluded, the "unnatural D isomer of N-acetylcysteine failed to increase hepatic glutathione," while the L-isomer did so effectively [1].
The most direct evidence for the inefficacy of this compound comes from an in vivo metabolic study.
For context, the workflow of a typical in vivo study investigating antioxidant efficacy is illustrated below.
For researchers and drug development professionals, the evidence strongly indicates that This compound is not a viable candidate for inducing intracellular antioxidant responses like glutathione synthesis.
The table below summarizes the key experimental findings that highlight the metabolic differences between the two enantiomers.
| Metabolic Parameter | N-Acetyl-L-cysteine (L-NAC) | N-Acetyl-D-cysteine (D-NAC) | Experimental Context |
|---|---|---|---|
| Hepatic Glutathione (GSH) Synthesis | Nearly doubled peak concentrations; increased synthesis rate [1] | No increase; levels remained similar to control [1] | In vivo mouse study [1] |
| Plasma Inorganic Sulfate | Concentrations nearly doubled at peak [1] | No increase observed [1] | In vivo mouse study [1] |
| Urinary Excretion of Inorganic Sulfate | Threefold increase above control over 24 hours [1] | No increase observed [1] | In vivo mouse study [1] |
| Recovery of Unchanged Drug in Urine | 6.1% of the administered dose [1] | 47% of the administered dose [1] | In vivo mouse study [1] |
| Direct ROS Scavenging | Not a primary mechanism; rate constants too low [2] | Reported to scavenge ROS through its thiol group [3] | In vitro commercial bioactivity description [3] |
For researchers looking to replicate or understand these findings, here are the methodologies from the pivotal study.
The experimental data can be explained by the fundamental stereoselectivity of mammalian enzymes.
The following diagram illustrates the divergent metabolic fates of the two enantiomers based on the gathered data.
The body of evidence underscores critical considerations for drug development:
Irritant